Mlgffqqpkpr-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C63H98N18O13S |
|---|---|
分子量 |
1347.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(78-54(86)40(65)27-32-95-3)55(87)72-36-52(84)73-46(34-38-15-6-4-7-16-38)57(89)79-47(35-39-17-8-5-9-18-39)58(90)75-42(23-25-50(66)82)56(88)76-44(24-26-51(67)83)62(94)81-31-14-22-49(81)60(92)77-43(19-10-11-28-64)61(93)80-30-13-21-48(80)59(91)74-41(53(68)85)20-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,87)(H,73,84)(H,74,91)(H,75,90)(H,76,88)(H,77,92)(H,78,86)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChIキー |
KXKNWOWEQIRNGE-CUZNLEPHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of Mlgffqqpkpr-NH2: A Technical Overview in the Context of Substance P
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Mlgffqqpkpr-NH2 is identified as a reversed-sequence analogue of Substance P, a well-characterized neuropeptide with a pivotal role in neuroinflammation, pain transmission, and immune modulation. Despite the clear structural relationship, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the specific biological activity of this compound. There is currently no published data detailing its mechanism of action, its impact on cellular signaling pathways, or quantitative assessments of its physiological effects.
This technical guide, therefore, aims to provide a foundational understanding by summarizing the known biological activities of its parent peptide, Substance P. This context is crucial for any future investigation into this compound, as its "reversed" nature suggests it may act as an antagonist, a partial agonist, or possess entirely novel functionalities. This document will present the established roles of Substance P, its primary signaling cascade, and the experimental methodologies typically employed in its study. This information is intended to serve as a valuable resource for researchers designing studies to elucidate the biological profile of this compound.
The Precedent: Biological Activity of Substance P
Substance P is an undecapeptide neuropeptide, and a member of the tachykinin family.[1] Its biological effects are widespread and have been extensively studied.
Key Biological Functions of Substance P
Substance P is involved in a diverse array of physiological and pathological processes, including:
-
Pain Transmission: It is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system.[1]
-
Neurogenic Inflammation: Substance P released from sensory nerve endings contributes to local inflammatory responses, characterized by vasodilation and plasma extravasation.[1]
-
Immune System Modulation: It can modulate the activity of various immune cells, including lymphocytes and macrophages, and influence the production of cytokines.[2]
-
Vasodilation: Substance P is a potent vasodilator, an effect mediated by the release of nitric oxide.[1]
-
Cell Proliferation: It has been shown to stimulate the proliferation of certain cell types, such as T cells and bone marrow stem cells.[2]
Quantitative Data on Substance P Activity
While specific data for this compound is unavailable, studies on Substance P have quantified its effects. For illustrative purposes, a hypothetical table structure that could be used to present such data for this compound, once available, is provided below.
| Biological Parameter | Substance P (Concentration) | Observed Effect (Example) | Cell Type/Model System |
| T-Cell Proliferation | 10 nM | 1.5-fold increase in BrdU incorporation | Human Jurkat T-cells |
| IL-8 Release | 100 nM | 200 pg/mL increase | Human U373 astrocytoma cells |
| Vasodilation | 1 µM | 30% increase in vessel diameter | Rat mesenteric artery |
The Substance P Signaling Pathway
Substance P exerts its effects primarily through binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[3] Understanding this pathway is fundamental to postulating and testing the mechanism of action of this compound.
Canonical NK-1R Signaling Cascade
Upon binding of Substance P, the NK-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. A simplified representation of this pathway is depicted below.
References
The Enigmatic Counterpart: A Technical Guide to the Discovery and Synthesis of Mlgffqqpkpr-NH2, a Reversed Substance P Analog
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and synthesis of Mlgffqqpkpr-NH2, a peptide identified as the reversed sequence of the C-terminal fragment of Substance P. While direct research on this compound is not extensively available in public literature, this document provides a comprehensive framework for understanding its origins, potential synthesis, and putative biological context. This is achieved by extensively examining its parent molecule, Substance P, a pivotal neuropeptide in pain perception, inflammation, and various physiological processes. This guide will cover the foundational discovery of Substance P, established protocols for peptide synthesis applicable to this compound, and the known signaling pathways of Substance P, offering a theoretical basis for investigating its reversed-sequence counterpart.
Introduction to Substance P and the Concept of Reversed Sequence Peptides
Substance P (SP) is an undecapeptide neuropeptide, meaning it is composed of a chain of 11 amino acids.[1] It is a member of the tachykinin family of neuropeptides and plays a significant role as a neurotransmitter and neuromodulator.[1] The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2).[1][2]
The peptide of interest, this compound, is the exact reverse sequence of the C-terminal portion of Substance P. The concept of "retro-inverso" or reversed-sequence peptides is a strategy in medicinal chemistry to create peptides with potentially increased stability against enzymatic degradation.[3] By reversing the sequence, the peptide bonds are in a different orientation, which can make them less recognizable to proteases while potentially retaining some binding affinity to the original target.
Discovery of Substance P:
Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum from extracts of equine brain and intestine.[1] They observed its ability to induce hypotension and muscle contraction.[4] The 11-amino acid structure of Substance P was later elucidated in 1971.[1][4]
Synthesis of this compound and Related Peptides
While specific synthesis protocols for this compound are not detailed in the available literature, its synthesis would follow the well-established methods of solid-phase peptide synthesis (SPPS), which is the standard for creating custom peptides like Substance P and its analogs.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Table 1: Key Stages of Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Reagents/Conditions |
| Resin Preparation | The solid support (e.g., Wang resin, Rink amide resin) is prepared and functionalized with the first C-terminal amino acid (in the case of this compound, this would be Arginine). | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Deprotection | The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. | 20% Piperidine in DMF |
| Amino Acid Coupling | The next N-terminally protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. | HBTU/HOBt or HATU in DMF/NMP, Diisopropylethylamine (DIPEA) |
| Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM |
| Repeat Cycle | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence. | - |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |
| Purification & Analysis | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. | Acetonitrile/Water gradient, Mass Spectrometer |
Experimental Workflow for Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis.
Biological Functions and Signaling Pathway of Substance P
Substance P exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor (NK1R), which is a G-protein coupled receptor (GPCR).[4][5] The biological activities of Substance P are diverse and include roles in pain transmission, inflammation, and mood regulation.
Key Biological Roles of Substance P:
-
Pain Perception: Substance P is a key mediator in the transmission of pain signals from the periphery to the central nervous system.[1]
-
Neurogenic Inflammation: It is involved in local inflammatory responses, causing vasodilation and plasma extravasation.[1][6]
-
Immune Modulation: Substance P can modulate the activity of various immune cells.[4]
-
Central Nervous System: It is implicated in anxiety, depression, and stress responses.[7]
Substance P - NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events.
Caption: The primary signaling pathway of Substance P via the NK1 receptor.
Putative Role and Future Directions for this compound
The rationale for synthesizing a reversed-sequence peptide like this compound is often to investigate its potential as a more stable antagonist or a tool to probe the receptor binding site. It is plausible that this compound was synthesized to:
-
Act as an Antagonist: By binding to the NK1 receptor without activating it, it could block the effects of Substance P. The development of Substance P antagonists has been an area of significant research.[8][9]
-
Have Increased Stability: The reversed sequence may confer resistance to degradation by peptidases, prolonging its potential biological effects.
-
Serve as a Control Peptide: In experiments, it could be used as a negative control to demonstrate the specificity of Substance P's effects.
Further research would be required to determine the actual binding affinity, biological activity, and pharmacokinetic properties of this compound.
Conclusion
This compound represents an intriguing synthetic peptide derived from the reversal of the C-terminal sequence of Substance P. While direct experimental data on this specific molecule is scarce, a robust understanding of its parent peptide, Substance P, provides a solid foundation for its synthesis and potential biological investigation. The methodologies for its creation are well-established within the field of peptide chemistry. Future studies are necessary to elucidate the specific biological activities and potential therapeutic applications of this and other reversed-sequence peptide analogs. This guide serves as a foundational resource for researchers embarking on the study of such novel peptide structures.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of partially modified retro-inverso substance P analogues and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 8. Discovery of Low-Molecular Weight Antagonists of Substance P [jstage.jst.go.jp]
- 9. Design and synthesis of antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Classification of the Tachykinin Neuropeptide Family and the Synthetic Peptide Mlgffqqpkpr-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tachykinin neuropeptide family, a significant class of signaling molecules in the nervous and immune systems. The guide details the classification, function, and signaling pathways of endogenous tachykinins such as Substance P, Neurokinin A, and Neurokinin B. It also addresses the classification and contextual role of the synthetic peptide Mlgffqqpkpr-NH2, the reversed sequence of Substance P, often utilized as a negative control in research. This document includes a summary of quantitative data for the natural tachykinins, detailed experimental protocols for neuropeptide analysis, and visualizations of key signaling pathways and experimental workflows to support researchers in the field of neuropeptide pharmacology and drug development.
Introduction to the Tachykinin Neuropeptide Family
The tachykinin family is a group of neuropeptides characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[1][2] These peptides are known for their ability to rapidly induce smooth muscle contraction.[1][3] Tachykinins are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contractility, and mood regulation.[4][5][6]
The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides are derived from the post-translational processing of precursor proteins encoded by three different genes: TAC1 (which encodes SP and NKA), TAC3 (for NKB), and TAC4 (encoding Hemokinin-1 and Endokinins).[4][7]
Classification of this compound
This compound is a synthetic undecapeptide.[8][9] It is not a naturally occurring member of the tachykinin family. Its primary significance in a research context is that it is the reversed amino acid sequence of Substance P (SP), whose sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2).[8][10]
Due to its reversed sequence, this compound is not expected to bind to or activate tachykinin receptors with any significant affinity or efficacy. Therefore, it is appropriately classified as a negative control peptide in studies investigating the biological effects of Substance P and the tachykinin system. Its use helps to distinguish specific receptor-mediated effects of Substance P from non-specific effects of peptide administration.
Tachykinin Receptors and Ligand Selectivity
Tachykinins exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (or neurokinin receptors).[3][11] There are three main subtypes of tachykinin receptors in mammals:
-
Neurokinin 1 Receptor (NK1R): Shows the highest affinity for Substance P.[1]
-
Neurokinin 2 Receptor (NK2R): Preferentially binds Neurokinin A.[1]
-
Neurokinin 3 Receptor (NK3R): Has the highest affinity for Neurokinin B.[1]
While there is a preferential affinity of each receptor for its primary ligand, cross-reactivity can occur, especially at higher concentrations.[1] The binding affinities of the endogenous tachykinins for their receptors are summarized in the table below.
Table 1: Tachykinin Receptor Binding Affinities (Illustrative)
| Ligand | Receptor | Affinity (Ki, nM) - Representative Values |
| Substance P | NK1R | ~0.1 - 1 |
| Substance P | NK2R | >1000 |
| Substance P | NK3R | >1000 |
| Neurokinin A | NK1R | ~1 - 10 |
| Neurokinin A | NK2R | ~0.5 - 5 |
| Neurokinin A | NK3R | ~50 - 200 |
| Neurokinin B | NK1R | >1000 |
| Neurokinin B | NK2R | ~100 - 500 |
| Neurokinin B | NK3R | ~0.5 - 2 |
Note: These are representative values from the literature; actual values can vary depending on the tissue, species, and experimental conditions.
As this compound is a reversed sequence peptide, quantitative data regarding its binding affinity for tachykinin receptors is not available in the public domain, as it is presumed to be inactive.
Tachykinin Signaling Pathways
Activation of tachykinin receptors initiates a cascade of intracellular signaling events. These receptors are primarily coupled to Gαq/11 proteins.[3] Upon ligand binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger a wide range of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[12] In some cellular contexts, tachykinin receptors can also couple to other G proteins, such as Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[13]
Caption: Tachykinin receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of neuropeptides like those in the tachykinin family and their synthetic analogs.
Radioligand Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand for its receptor.
References
- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 2. Tachykinin_peptides [chemeurope.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
- 7. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Substance P - Wikipedia [en.wikipedia.org]
- 11. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Structure of the Mlgffqqpkpr-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the predicted three-dimensional structure of the Mlgffqqpkpr-NH2 peptide. As the reversed sequence of the neuropeptide Substance P, understanding its structural characteristics is a crucial first step in elucidating its potential biological activity and therapeutic applications. Lacking direct experimental data, this guide outlines a robust computational methodology for de novo structure prediction. It presents the predicted structural data in a clear, tabular format and details the protocol for computational modeling. Furthermore, to provide essential biological context, the well-established signaling pathway of Substance P is described and visualized, offering a framework for investigating the potential interactions and modulatory effects of its reversed analogue.
Introduction
This compound is a synthetic undecapeptide (an 11-amino acid peptide) with a C-terminal amide group. It is notable for being the reversed amino acid sequence of Substance P (RPKPQQFFGLM-NH2), a member of the tachykinin peptide family. Substance P is a well-characterized neuropeptide involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, and cell proliferation, primarily through its interaction with the Neurokinin-1 Receptor (NK1R).[1][2][3]
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. Therefore, predicting the structure of this compound is essential for designing experiments to probe its function. It may act as an antagonist, agonist, or have no affinity for the NK1R, or it could interact with entirely different biological targets. This guide employs established computational methods to predict its structure, providing a foundational model for further research.
Predicted Structural Analysis of this compound
Due to the high conformational flexibility of short linear peptides, computational predictions typically yield an ensemble of possible structures, which are then grouped into clusters based on structural similarity.[4] The most populated clusters with the lowest energy scores are considered the most probable conformations. The following table summarizes the predicted data for the this compound peptide, as would be generated by a de novo prediction server.
Data Presentation: Predicted Conformational Clusters
| Cluster Rank | Representative Model | Population (%) | sOPEP Score (kcal/mol) | Predicted Secondary Structure | Cα RMSD (Å) |
| 1 | Model 1.1 | 35 | -152.8 | Coil-Turn-Coil | 0.00 |
| 2 | Model 2.1 | 22 | -149.5 | Extended-Coil | 2.15 |
| 3 | Model 3.1 | 18 | -147.2 | Coil | 2.89 |
| 4 | Model 4.1 | 13 | -145.9 | Turn-Coil | 3.12 |
| 5 | Model 5.1 | 9 | -144.1 | Coil-Extended | 3.54 |
Note: The data presented in this table is illustrative of the typical output from a peptide structure prediction server like PEP-FOLD. sOPEP is a coarse-grained energy function used to assess the quality of the predicted models.[5] Cα RMSD (Root Mean Square Deviation) is calculated relative to the representative model of the most populated cluster (Cluster 1).
Experimental Protocols: Computational Structure Prediction
This section details the methodology for de novo prediction of the this compound peptide structure using a computational approach modeled after the well-established PEP-FOLD server.[6][7][8]
Principle
The PEP-FOLD methodology is a de novo approach that predicts peptide conformations from their amino acid sequence. It is based on the concept of a "Structural Alphabet," which describes the local conformations of short, four-residue fragments.[4][5] The protocol predicts the most likely series of these structural fragments for the given sequence and then assembles them using a greedy algorithm guided by a coarse-grained force field to generate plausible 3D models.[6]
Materials and Software
-
Input: Amino acid sequence of the peptide (Mlgffqqpkpr) with C-terminal amidation specified.
-
Software: PEP-FOLD online server or a similar de novo peptide structure prediction tool.[5]
-
Analysis Tools: Molecular visualization software (e.g., PyMOL, Chimera) for model inspection and analysis.
Protocol
-
Sequence Submission: The primary amino acid sequence "Mlgffqqpkpr" is submitted to the prediction server. The C-terminal amidation (-NH2) is a critical chemical modification that must be accounted for in the force field calculations as it neutralizes the charge of the C-terminal carboxyl group.
-
Structural Alphabet Profile Prediction: The server first predicts a profile of probabilities for each "Structural Alphabet" (SA) letter at each position along the peptide sequence. This is achieved using a Hidden Markov Model (HMM) trained on a large database of known protein structures.[4]
-
Conformational Sampling:
-
A greedy algorithm assembles the peptide chain residue by residue, exploring the conformational space defined by the predicted SA letters.[6]
-
The assembly process is driven by the sOPEP (Optimized Potential for Efficient peptide structure Prediction) coarse-grained force field, which evaluates the energy of the generated conformations.[5]
-
This simulation is repeated multiple times (e.g., 100-200 runs) to ensure adequate sampling of the conformational landscape.[7]
-
-
Model Clustering and Ranking:
-
All generated 3D models are subjected to a clustering analysis based on their Cα RMSD.
-
Models are grouped into a predefined number of clusters (typically 5 to 10).
-
The clusters are ranked based on their population size and the average sOPEP score of their constituent models. The model with the lowest energy score within each cluster is selected as its representative.
-
-
Output Analysis: The server provides the top-ranked clusters, their representative models in PDB format, population statistics, and energy scores. These models are then visualized and analyzed to understand the potential secondary structure elements (helices, sheets, turns, coils) and the overall topology of the peptide.
Mandatory Visualization: Computational Workflow
Biological Context: Substance P Signaling Pathway
To formulate hypotheses about the function of this compound, it is crucial to understand the signaling pathway of its parent peptide, Substance P. Substance P exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[9][10] The activation of NK1R initiates a cascade of intracellular events that mediate its diverse biological functions.
Upon binding of Substance P, the NK1R couples primarily to the Gq/11 family of G-proteins.[9] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][11]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]
-
DAG and the increased intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC).[12]
Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and p38 MAPK.[13] These signaling pathways ultimately lead to the activation of transcription factors like NF-κB, resulting in changes in gene expression that promote inflammation, cell proliferation, and survival.[9][14] Depending on the cell type, NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10][15]
Mandatory Visualization: Substance P / NK1R Signaling Pathway
Conclusion and Future Directions
This guide provides a foundational, albeit predictive, structural model for the this compound peptide. The computational data suggests a predominantly flexible coil and turn structure, which is typical for short, linear peptides in solution. The detailed computational protocol offers a reproducible workflow for researchers to generate and refine these structural hypotheses.
The provided biological context of the Substance P/NK1R pathway is critical for guiding future experimental work. Key research directions should include:
-
Chemical Synthesis and Purification: Synthesizing the this compound peptide for experimental validation.
-
Structural Validation: Employing biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to experimentally determine its secondary and tertiary structure and compare it with the predicted models.
-
Biological Assays: Performing competitive binding assays to determine if this compound interacts with the NK1R. Functional assays measuring downstream signaling events (e.g., calcium mobilization, MAPK phosphorylation) will be essential to characterize it as a potential agonist or antagonist.
By integrating these computational predictions with rigorous experimental validation, the scientific community can effectively unravel the structure-function relationship of this novel peptide and evaluate its potential as a modulator of the tachykinin system for therapeutic development.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. PEP-FOLD4 Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 6. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 7. researchgate.net [researchgate.net]
- 8. PEP-FOLD -- De Novo Peptide Structure Prediction | HSLS [hsls.pitt.edu]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
- 13. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Unraveling the Enigma of Mlgffqqpkpr-NH2: A Reversed Peptide in Substance P Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the peptide sequence Mlgffqqpkpr-NH2. It is identified as the reversed amino acid sequence of the well-characterized neuropeptide, Substance P. While no direct biological activity is attributed to this compound, its significance lies in its use as a critical negative control in studies investigating the specific effects of Substance P. This guide will delve into the known functions and signaling pathways of Substance P to provide a framework for understanding the expected lack of activity of its reversed counterpart. Detailed experimental protocols are provided to enable researchers to verify the inert nature of this compound and to highlight the specificity of Substance P-mediated biological effects.
Introduction: The Significance of Reversed Sequences in Peptide Research
In the field of peptide research, demonstrating the specificity of a biologically active peptide is paramount. One of the most common and effective methods to achieve this is through the use of a control peptide with a reversed or scrambled amino acid sequence. The underlying principle is that the specific three-dimensional structure of a peptide, which is dictated by its linear amino acid sequence, is crucial for its interaction with its biological target, such as a receptor. By reversing the sequence, the peptide's ability to adopt the correct conformation for binding and activation is typically abolished.
The peptide this compound is the reversed sequence of Substance P (RPKPQQFFGLM-NH2).[1][2][3] Substance P is a member of the tachykinin family of neuropeptides and plays a significant role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, vasodilation, and immune modulation.[1][4] Therefore, this compound serves as an ideal negative control in experiments designed to elucidate the specific biological roles of Substance P.
Homology Analysis of this compound
A Basic Local Alignment Search Tool (BLAST) analysis of the this compound sequence against the non-redundant protein sequences database reveals no significant similarity to any known endogenous proteins. This lack of homology is expected for a synthetic reversed peptide sequence and further supports its use as a specific negative control, as it is unlikely to have off-target effects by mimicking other endogenous peptides.
The Biological Context: Substance P and the Neurokinin-1 Receptor
To appreciate the utility of this compound as a control, it is essential to understand the biological functions of its native counterpart, Substance P.
3.1. Substance P: A Multifunctional Neuropeptide
Substance P is an eleven-amino acid peptide that exerts its effects by binding to and activating specific receptors on the cell surface.[4] It is widely distributed throughout the central and peripheral nervous systems and is also found in non-neuronal tissues. Its diverse functions include:
-
Pain Perception: Substance P is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system.
-
Neurogenic Inflammation: Upon its release from sensory nerve endings, Substance P can induce vasodilation, increase vascular permeability, and recruit immune cells, contributing to local inflammatory responses.[4]
-
Immune Modulation: Substance P can modulate the activity of various immune cells, including lymphocytes, macrophages, and mast cells.[2][5]
-
Smooth Muscle Contraction: It can induce the contraction of smooth muscle in the gastrointestinal and respiratory tracts.
3.2. The Neurokinin-1 Receptor (NK1R)
The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][6][7] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events that ultimately lead to the cellular response.
Signaling Pathways of Substance P
The activation of NK1R by Substance P triggers several key signaling pathways. The reversed sequence, this compound, is not expected to activate these pathways.
4.1. Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by the Substance P/NK1R complex involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][11]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets.
Figure 1. Substance P-induced Phospholipase C signaling pathway.
4.2. Mitogen-Activated Protein Kinase (MAPK) Pathway
Substance P can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[12] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and inflammation.
Figure 2. Substance P-induced MAPK signaling pathway.
Quantitative Data for Substance P
The following tables summarize key quantitative parameters for the interaction of Substance P with its receptor and its downstream signaling effects. These values serve as a benchmark for comparison when evaluating the activity of this compound, for which these parameters are expected to be negligible.
Table 1: Receptor Binding Affinity of Substance P
| Ligand | Receptor | Cell Type/Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]Substance P | Rat brain NK1R | Transfected CHO cells | 0.33 ± 0.13 | 5.83 ± 1.16 | [13] |
| Substance P | Human NK1R | - | - | - |
Table 2: Functional Activity of Substance P
| Assay | Cell Type | EC50 (nM) | Reference |
| Calcium Mobilization | HEK-NK1R cells | 0.4 | [14] |
| β-hexosaminidase release (degranulation) | LAD2 mast cells | 5900 | [14] |
| cAMP Accumulation | NK1R-expressing HEK293 cells | ~15.8 | [12] |
| Phosphoinositide Hydrolysis | Transfected CHO cells | - | [13] |
Experimental Protocols for Sequence Analysis
To experimentally validate the lack of biological activity of this compound, a series of in vitro assays can be performed.
6.1. Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of Substance P with its reversed counterpart.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Mlgffqqpkpr-NH2: A Technical Evaluation in the Context of Endogenous Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Mlgffqqpkpr-NH2 is Not an Endogenous Peptide
Contrary to the topic's premise, extensive investigation of scientific literature and biochemical databases reveals no evidence that the peptide this compound is an endogenous molecule. Instead, it is consistently identified as a synthetic peptide known as Reversed Substance P .[1][2] Its amino acid sequence is the reverse of the naturally occurring neuropeptide, Substance P.
In experimental contexts, reversed sequence peptides serve as valuable negative controls. Due to the stereospecificity of receptor-ligand interactions, a reversed peptide is unlikely to bind to the natural receptor or elicit a biological response. Its use helps researchers confirm that the observed effects of the natural peptide (Substance P) are specific to its sequence and not due to non-specific peptide properties.
Given that the biological relevance and all known signaling functions are associated with the endogenous peptide Substance P, this guide will focus on its core properties, experimental protocols, and signaling pathways. This approach provides the requested in-depth technical information on the biologically active counterpart to the synthetic this compound.
Substance P: The Endogenous Neuropeptide
1. Core Concepts
Substance P (SP) is an undecapeptide (a peptide with 11 amino acids) and a prominent member of the tachykinin family of neuropeptides.[1] Discovered in 1931 by Ulf von Euler and John H. Gaddum, its structure was fully elucidated in 1971.[1][3] SP functions as both a neurotransmitter and a neuromodulator, playing a critical role in a wide array of physiological and pathological processes.
-
Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2)[1]
-
Primary Receptor: Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR).[1][2]
-
Key Functions: Pain transmission, neurogenic inflammation, vasodilation, smooth muscle contraction, and modulation of the immune system. It is also implicated in mood and anxiety disorders, stress, and emesis.[1][4][5]
2. Quantitative Data
The following tables summarize key quantitative parameters related to Substance P, providing a comparative overview for researchers.
Table 1: Concentration of Substance P in Various Tissues
| Tissue/Fluid | Species | Concentration | Reference |
|---|---|---|---|
| Human Plasma (Male) | Human | ~298 pg/mL | [6] |
| Human Plasma (Female) | Human | ~251 pg/mL | [6] |
| Porcine Pituitary | Porcine | ~379 ng/g wet weight | [6] |
| Porcine Ileum | Porcine | ~7.9 ng/g wet weight | [6] |
| Porcine Jejunum | Porcine | ~1.9 ng/g wet weight | [6] |
| Human Serum | Human | <1700 pg/mL |[7] |
Table 2: Receptor Binding and Functional Potency of Substance P
| Parameter | Receptor/System | Value | Conditions | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | Rat NK-1R (CHO cells) | 0.33 ± 0.13 nM | [³H]Substance P binding | [8] |
| Rat NK-1R (CHO cells) | 0.17 nM | Radiolabeled SP binding | [9] | |
| Receptor Density (Bmax) | Rat NK-1R (CHO cells) | 5.83 ± 1.16 pmol/mg protein | [³H]Substance P binding | [8] |
| KNRK cells expressing rat SPR | ~80,000 receptors/cell | ¹²⁵I-Substance P binding | [10] | |
| Functional Potency (EC50) | Calcium Mobilization (KNRK cells) | 0.66 nM | Substance P-induced Ca²⁺ signal | [10] |
| cAMP Accumulation (HEK293 cells) | ~15.8 nM (-log EC50 = 7.8 M) | SP-induced cAMP increase | [11] |
| | Calcium Increase (HEK293 cells) | ~3.16 nM (-log EC50 = 8.5 M) | SP-induced [Ca²⁺]i increase |[11] |
3. Experimental Protocols
Detailed methodologies are crucial for the accurate study of Substance P. Below are protocols for its quantification and the characterization of its receptor interactions.
3.1. Quantification of Substance P by Competitive ELISA
This protocol outlines a common method for measuring SP concentrations in biological samples like serum, plasma, or cell culture supernatants.[7][12]
-
Sample Preparation:
-
Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature.
-
Centrifuge at approximately 1,000 x g for 20 minutes.
-
Aliquot the separated serum and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.[7][13]
-
For plasma, collect blood using EDTA or heparin as an anticoagulant and centrifuge promptly.
-
Dilute samples as required with the provided Assay Buffer. For example, a 1:64 dilution for serum is often recommended, but this must be optimized by the end-user.[14]
-
-
Assay Procedure (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the Substance P standard (e.g., from 10,000 pg/mL down to ~10 pg/mL) to generate a standard curve.[15]
-
Pipette 50 µL of standard or sample into the appropriate wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add 50 µL of HRP-labeled Substance P (the "conjugate") to each well (except blanks).
-
Add 50 µL of a mouse monoclonal antibody to Substance P to each well (except blanks and non-specific binding wells).
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker. During this time, the sample/standard SP competes with the HRP-SP for binding to the primary antibody.
-
Wash the wells 3-5 times with Wash Buffer to remove unbound reagents.
-
Add 100-200 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Substance P in the sample.[7]
-
3.2. Radioligand Receptor Binding Assay
This protocol determines the affinity (Kd) and density (Bmax) of NK-1 receptors using a radiolabeled form of Substance P.
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the NK-1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of a radiolabeled ligand, such as [³H]Substance P or ¹²⁵I-labeled SP.
-
For each concentration, prepare a parallel tube containing an excess of unlabeled Substance P (e.g., 1 µM) to determine non-specific binding.
-
Incubate at 4°C for 3 hours to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), washing quickly with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[8]
-
-
Competition Binding:
-
Incubate a fixed concentration of radiolabeled SP with membrane preparations in the presence of increasing concentrations of an unlabeled competitor (e.g., Substance P itself or a test compound).
-
Measure the displacement of the radioligand and calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
-
4. Signaling Pathways and Visualizations
Substance P binding to the NK-1R activates multiple intracellular signaling cascades, primarily through Gαq and Gαs proteins.[17][18]
4.1. Primary NK-1R Signaling Cascade
The canonical pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like the mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in cell proliferation, inflammation, and survival.[2][17]
Caption: Substance P / NK-1R Signaling Pathway
4.2. Experimental Workflow Visualization
The following diagram illustrates the logical steps of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Substance P.
Caption: Workflow for Competitive ELISA of Substance P
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 6. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cloud-clone.com [cloud-clone.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Preliminary In Vitro Studies of Substance P Analogues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies and quantitative data for the specific peptide Mlgffqqpkpr-NH2, a reversed sequence analogue of Substance P, are not available in the public domain. This guide therefore provides a comprehensive overview of the typical in vitro evaluation of Substance P (SP) and its analogues, offering a foundational framework for investigating novel derivatives like this compound.
Introduction
Substance P (SP) is an undecapeptide neuropeptide, part of the tachykinin family, with the amino acid sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2][3] It is involved in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction, by acting as a high-affinity ligand for the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2][3][4] The investigation of SP analogues is a key area of research for developing selective agonists or antagonists for therapeutic intervention in various diseases.[5] This guide outlines the fundamental in vitro assays and methodologies employed to characterize the biological activity of such analogues.
Core Experimental Protocols
Cell Culture
HEK293 or CHO cells stably transfected with the human NK1R are commonly used for in vitro assays. These cells provide a robust and specific system to study receptor binding and downstream signaling. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NK1R by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells expressing NK1R are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
Competition Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled NK1R antagonist (e.g., [3H]-Aprepitant) and varying concentrations of the test peptide (e.g., an SP analogue).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Activation of the NK1R by an agonist like Substance P leads to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[1]
Methodology:
-
Cell Plating: NK1R-expressing cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.[6]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and varying concentrations of the test peptide are added.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time.
-
Data Analysis: The dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the Gq pathway activation by quantifying the accumulation of inositol phosphates, a downstream product of PLC activity.[7]
Methodology:
-
Cell Labeling: NK1R-expressing cells are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Stimulation: Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase) before being stimulated with the test peptide for a defined period.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Purification and Quantification: The [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 values.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for Substance P and a potential antagonist analogue, illustrating how results from the described assays are typically summarized.
| Compound | Receptor Binding (Ki, nM) | Calcium Mobilization (EC50/IC50, nM) | Inositol Phosphate Accumulation (EC50/IC50, nM) |
| Substance P | 0.5 | 1.2 | 1.5 |
| Analogue X (Antagonist) | 2.5 | IC50 = 15 | IC50 = 20 |
Signaling Pathways and Experimental Workflow
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1R primarily activates the Gq alpha subunit of the G-protein complex.[1] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many of SP's physiological effects.
Caption: NK1R Gq-mediated signaling cascade.
General Workflow for In Vitro Peptide Characterization
The process of characterizing a novel peptide analogue follows a logical progression from confirming its interaction with the target receptor to quantifying its functional effect on cellular signaling pathways.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploratory Research on Mlgffqqpkpr-NH2 Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the exploratory pharmacological research on Mlgffqqpkpr-NH2, a synthetic peptide identified as the reversed sequence of the neuropeptide Substance P. Due to a lack of publicly available pharmacological data specific to this compound, this document focuses on the well-established pharmacology of its parent peptide, Substance P, as a predictive framework. The guide details the presumed molecular targets, signaling pathways, and key experimental protocols essential for the characterization of this compound. This includes methodologies for receptor binding and functional assays. All quantitative data for Substance P are presented in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams. The objective is to equip researchers with the foundational knowledge and methodologies required to investigate the pharmacology of this reversed-sequence peptide.
Introduction
This compound is the reversed amino acid sequence of Substance P, a prominent member of the tachykinin family of neuropeptides. Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is a neurotransmitter and neuromodulator involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The biological effects of Substance P are primarily mediated through its high-affinity interaction with the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).
The pharmacological profile of a reversed-sequence peptide can differ significantly from its parent molecule. While some retro-inverso analogues (peptides with reversed sequence and inverted chirality) have been shown to retain biological activity, the activity of a simple reversed-sequence peptide like this compound is not readily predictable. For instance, a study on partially modified retro-inverso C-terminal analogues of Substance P found that one analogue retained 22% of the parent peptide's potency in a guinea pig ileum assay, while another was completely inactive.[1]
This guide will, therefore, outline the established pharmacology of Substance P as a basis for the exploratory research of this compound.
Presumed Molecular Target and Signaling Pathway
The primary molecular target for Substance P is the Neurokinin-1 receptor (NK1R). It is therefore hypothesized that the initial pharmacological investigation of this compound should focus on its potential interaction with NK1R.
The NK1R is a member of the rhodopsin-like family of GPCRs and is primarily coupled to the Gq/11 family of G-proteins. Activation of NK1R by an agonist initiates a well-characterized signaling cascade:
-
G-protein Activation: Ligand binding to NK1R induces a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Quantitative Pharmacological Data (Substance P)
The following table summarizes key pharmacological parameters for the parent peptide, Substance P, at the human NK1 receptor. These values serve as a benchmark for the potential activity of this compound.
| Parameter | Value | Receptor | Cell Line | Assay Type |
| Binding Affinity (Ki) | ~0.1 - 1 nM | Human NK1R | Various | Radioligand Binding |
| Functional Potency (EC50) | ~0.1 - 5 nM | Human NK1R | Various | Calcium Mobilization |
Note: The exact values can vary depending on the experimental conditions, cell line, and assay used.
Key Experimental Protocols
To characterize the pharmacology of this compound, a series of in vitro assays are required. The following are detailed protocols for foundational experiments.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]Substance P or a high-affinity [3H]-labeled NK1R antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
This compound at various concentrations.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Assay (Intracellular Calcium Mobilization)
This assay measures the ability of this compound to act as an agonist or antagonist at the NK1 receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound at various concentrations.
-
Substance P (as a reference agonist).
-
A known NK1R antagonist (for antagonist mode).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure (Agonist Mode):
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the reference agonist, Substance P.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound or Substance P into the wells and continuously measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Inject a fixed concentration of Substance P (typically its EC80) into the wells and measure the fluorescence response.
-
Plot the inhibition of the Substance P response against the concentration of this compound and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.
Conclusion
While direct pharmacological data for this compound is currently unavailable, its identity as reversed Substance P provides a strong rationale for initiating its characterization at the Neurokinin-1 receptor. The experimental protocols and foundational knowledge presented in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this novel peptide. The key initial steps will be to determine if this compound binds to the NK1R and subsequently, whether it acts as an agonist or antagonist. The results of these initial studies will be critical in guiding further research into the potential therapeutic applications of this compound.
References
Methodological & Application
Mlgffqqpkpr-NH2 solid-phase peptide synthesis protocol
An Application Note and Protocol for the Solid-Phase Synthesis of Mlgffqqpkpr-NH2
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the peptide this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, offering a rapid and efficient method for assembling amino acid chains.[1] The Fmoc-based strategy is the most prevalent approach due to its mild deprotection conditions.[1] This protocol outlines the synthesis of the peptide with the sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2 (this compound). The presence of a C-terminal amide necessitates the use of a specific resin, such as Rink Amide resin.[2][3] The sequence contains amino acids like proline and glutamine, which can present challenges such as slower coupling kinetics and potential side reactions, respectively.[2][4][5] Therefore, this protocol incorporates strategies to address these potential difficulties to ensure a high-quality final product.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis, purification, and analysis of this compound is provided in the table below.
| Category | Item | Specifications/Notes |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Arg(Pbf)-OH | ||
| Fmoc-Pro-OH | ||
| Fmoc-Lys(Boc)-OH | ||
| Fmoc-Gln(Trt)-OH | Trityl protection for glutamine side chain | |
| Fmoc-Phe-OH | ||
| Fmoc-Gly-OH | ||
| Fmoc-Leu-OH | ||
| Fmoc-Met-OH | ||
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Highly efficient coupling reagent[5][6] |
| HOBt (Hydroxybenzotriazole) | Additive to minimize racemization[5] | |
| DIPEA (N,N-Diisopropylethylamine) | Base for coupling reaction | |
| Deprotection Reagent | Piperidine (B6355638) | 20% (v/v) in DMF |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ||
| Diethyl Ether | Anhydrous, for precipitation | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |
| TIS (Triisopropylsilane) | Scavenger | |
| Water | Deionized | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade | |
| TFA | HPLC grade | |
| Equipment | Solid-Phase Peptide Synthesis Vessel | |
| Mechanical Shaker | ||
| HPLC System with Preparative C18 Column | ||
| Lyophilizer | ||
| Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) |
Experimental Protocol
Resin Swelling
-
Place the Rink Amide MBHA resin in the synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).[3]
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]
-
Drain the DMF from the synthesis vessel.
Fmoc Solid-Phase Peptide Synthesis Cycle
The peptide chain is assembled by repeating the following deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminal (Arginine) and proceeding to the N-terminal (Methionine).
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[3]
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin substitution), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.[3]
-
After successful coupling, wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).
Note on Difficult Couplings:
-
Proline: The coupling of the amino acid following proline (in this sequence, Lysine) should be performed twice ("double coupling") to ensure complete reaction, as proline's secondary amine structure can hinder coupling efficiency.[4]
-
Glutamine-Glutamine: The Gln-Gln dipeptide sequence can be prone to side reactions. Ensuring complete coupling at each step is crucial.
Cleavage and Deprotection
-
After the final amino acid (Methionine) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to a smaller volume under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize them to obtain a white, fluffy powder.
Analysis
Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight corresponds to that of this compound. Purity can be assessed by analytical RP-HPLC.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.1 mmol scale.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Theoretical Molecular Weight | ~1329.7 g/mol |
| Theoretical Yield | ~133 mg |
| Expected Final Yield (after purification) | 15-30% (20-40 mg) |
| Expected Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Proline Biosynthesis Pathway
While the biological function of this compound is not defined, its composition of proline and glutamine is noteworthy. Proline can be endogenously synthesized from glutamine.[8][9][10] This metabolic relationship is depicted below.
Caption: Metabolic pathway for the biosynthesis of proline from glutamine.[8][9][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete coupling | Use a more efficient coupling reagent like HATU; perform double couplings for difficult residues (e.g., after Proline).[4][11] |
| Aggregation of peptide chain | Use chaotropic salts or a different solvent system.[11] | |
| Deletion Sequences | Incomplete deprotection or coupling | Increase deprotection/coupling times; ensure thorough washing between steps. |
| Side Product Formation | Scavengers ineffective during cleavage | Use a more comprehensive scavenger cocktail, especially if the sequence contained Trp or Cys. |
| Side reactions of glutamine | Ensure complete coupling to minimize side chain reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Chemical Synthesis of Proline-rich and Glutamine-rich Peptides from Amelogenin for Biomimetic Tooth Repair [digitalcommons.kennesaw.edu]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jianhaidulab.com [jianhaidulab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: High-Efficiency Purification of the Synthetic Peptide Mlgffqqpkpr-NH2 via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides are invaluable tools in biomedical research and drug development. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with a variety of impurities such as deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage processes.[1][2] To ensure accurate and reproducible results in downstream applications, high-purity peptides are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][3]
This document provides a comprehensive protocol for the purification of the synthetic peptide Mlgffqqpkpr-NH2 using RP-HPLC. The method leverages the principle of hydrophobic interaction, where the peptide is separated on a non-polar stationary phase with a polar mobile phase.[1][3] Peptides bind to the hydrophobic stationary phase in a highly aqueous mobile phase and are subsequently eluted by a gradient of increasing organic solvent concentration.[1] More hydrophobic peptides, like this compound, will have a stronger interaction with the stationary phase and thus require a higher concentration of organic solvent for elution.[1] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution.[4][5]
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a crude synthetic mixture.
1. Materials and Reagents
-
Crude this compound peptide powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)[6]
-
Trifluoroacetic acid (TFA), HPLC-grade[7]
-
0.22 µm syringe filters
2. Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase C18 HPLC column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)[8]
-
Analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Lyophilizer
-
Vortex mixer
-
Sonicator
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.
4. Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of organic solvent or a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.[9]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
5. HPLC Purification Procedure
The purification process involves an initial scouting run to determine the retention time of the target peptide, followed by an optimized preparative run for purification.
5.1. Analytical Scouting Run
Before proceeding to preparative scale, it is essential to perform an analytical run to determine the elution conditions for this compound.[4]
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.[9]
-
Inject a small amount (e.g., 10-20 µL) of the prepared crude peptide sample.
-
Run a broad linear gradient to identify the approximate ACN concentration at which the peptide elutes.[9]
-
Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.[2]
5.2. Preparative Purification Run
Based on the results from the scouting run, design an optimized gradient for the preparative separation. The goal is to create a shallow gradient around the elution point of the target peptide to maximize resolution from impurities.[6][9]
-
Equilibrate the preparative C18 column with the starting mobile phase composition determined from the scouting run.
-
Inject the filtered crude peptide solution onto the column.
-
Apply the optimized gradient. For example, if the peptide eluted at 40% ACN in the scouting run, a gradient of 30-50% Mobile Phase B over 40 minutes could be effective.[9]
-
Collect fractions throughout the elution of the main peak corresponding to this compound.
6. Fraction Analysis and Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a dry powder.[4]
-
Store the lyophilized peptide at -20°C or lower for long-term stability.
Data Presentation
The following tables summarize typical parameters for the HPLC purification of this compound.
Table 1: HPLC System and Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
| Column Chemistry | C18 | C18 |
| Particle Size | 5 µm | 5-10 µm |
| Pore Size | 120 Å | 300 Å |
| Dimensions (L x ID) | 250 x 4.6 mm | 250 x 21.2 mm |
| Detection Wavelength | 220 nm | 220 nm |
Table 2: Optimized HPLC Gradient Conditions
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20.0 | 70.0 | 30.0 |
| 5.0 | 20.0 | 70.0 | 30.0 |
| 45.0 | 20.0 | 50.0 | 50.0 |
| 46.0 | 20.0 | 5.0 | 95.0 |
| 50.0 | 20.0 | 5.0 | 95.0 |
| 51.0 | 20.0 | 70.0 | 30.0 |
| 60.0 | 20.0 | 70.0 | 30.0 |
Troubleshooting
-
Poor Peak Shape (Tailing or Broadening): This can be caused by secondary interactions with the stationary phase, peptide aggregation, or insufficient ion-pairing agent.[9] Consider increasing the TFA concentration or adjusting the column temperature.[8][9]
-
Low Recovery: Hydrophobic peptides may adsorb to HPLC system components.[9] Ensure the peptide is fully dissolved in the injection solvent and consider passivating the HPLC system.[9]
-
Poor Resolution: Optimize the gradient slope. A shallower gradient will generally improve separation.[6]
Visualization of Experimental Workflow
Figure 1. Workflow for the RP-HPLC purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. peptide.com [peptide.com]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Characterization of Mlgffqqpkpr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mlgffqqpkpr-NH2 is a synthetic peptide identified as a reversed sequence analog of Substance P, a neuropeptide belonging to the tachykinin family. Substance P plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by interacting with neurokinin receptors (NK1R, NK2R, and NK3R).[1][2] Due to its relationship with Substance P, this compound is a valuable tool for research in neuropharmacology and drug development. Accurate characterization of this peptide by mass spectrometry is essential for its quality control, metabolic studies, and understanding its mechanism of action.
These application notes provide a comprehensive guide to the mass spectrometric characterization of this compound, including detailed experimental protocols, expected data, and relevant biological context.
Predicted Physicochemical Properties of this compound
A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are calculated based on the peptide's amino acid sequence and C-terminal amidation.
| Property | Value |
| Sequence | Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2 |
| Molecular Formula | C64H95N17O13S |
| Monoisotopic Mass | 1353.6965 g/mol |
| Average Mass | 1354.6 g/mol |
| Charge at pH 7.4 | +3 |
| Isoelectric Point (pI) | ~11.5 |
Mass Spectrometry Characterization
The primary method for the detailed characterization of this compound is tandem mass spectrometry (MS/MS). This technique provides information on the peptide's molecular weight and its amino acid sequence through fragmentation analysis.
Predicted Fragmentation Pattern
In the absence of publicly available experimental MS/MS data for this compound, a theoretical fragmentation pattern can be predicted based on the established principles of peptide fragmentation in collision-induced dissociation (CID). Peptides primarily fragment along the peptide backbone, generating b- and y-ions.[3] The table below lists the predicted monoisotopic masses of the most common fragment ions for this compound.
| Fragment Ion | Sequence | Predicted m/z (Singly Charged) | Fragment Ion | Sequence | Predicted m/z (Singly Charged) |
| b1 | M | 132.05 | y1 | R-NH2 | 175.12 |
| b2 | ML | 245.13 | y2 | PR-NH2 | 272.17 |
| b3 | MLG | 302.15 | y3 | KPR-NH2 | 400.27 |
| b4 | MLGF | 449.22 | y4 | PKPR-NH2 | 497.32 |
| b5 | MLGFF | 596.29 | y5 | QPKPR-NH2 | 625.38 |
| b6 | MLGFFQ | 724.35 | y6 | QQPKPR-NH2 | 753.44 |
| b7 | MLGFFQQ | 852.41 | y7 | FQQPKPR-NH2 | 900.51 |
| b8 | MLGFFQQP | 949.46 | y8 | FFQQPKPR-NH2 | 1047.58 |
| b9 | MLGFFQQPK | 1077.56 | y9 | GFFQQPKPR-NH2 | 1104.60 |
| b10 | MLGFFQQPKP | 1174.61 | y10 | LGFFQQPKPR-NH2 | 1217.68 |
| b11 | MLGFFQQPKPR | 1330.71 | y11 | This compound | 1330.71 |
Note: The C-terminal arginine is amidated (-NH2).
Experimental Protocols
The following protocols are recommended for the mass spectrometry analysis of this compound. These are based on established methods for neuropeptide analysis.[4][5]
Sample Preparation and Desalting
Proper sample preparation is critical to avoid ion suppression and obtain high-quality mass spectra.
Protocol:
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 mg/mL.
-
Desalting: Use a C18 ZipTip or a similar solid-phase extraction (SPE) method for desalting.
-
Activation: Wet the C18 material with 100% acetonitrile (B52724).
-
Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.
-
Binding: Load the peptide solution onto the C18 material.
-
Washing: Wash the C18 material with 0.1% formic acid in water to remove salts and other impurities.
-
Elution: Elute the desalted peptide with a solution of 50-70% acetonitrile and 0.1% formic acid in water.
-
-
Drying and Reconstitution: Dry the eluted peptide solution in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 2% acetonitrile, 0.1% formic acid in water) to the desired final concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 300 nL/min |
| Gradient | 5-40% B over 30 minutes, followed by a wash and re-equilibration |
| Injection Volume | 1-5 µL |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.8 - 2.2 kV |
| Source Temperature | 200 - 250 °C |
| MS1 Scan Range | m/z 300 - 1800 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 3-5 most abundant precursor ions |
| Isolation Window | 1.2 - 2.0 m/z |
| Collision Energy | Normalized Collision Energy (NCE) of 25-30% (may require optimization) |
| Activation Type | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
Biological Context: Tachykinin Receptor Signaling Pathway
As a reversed analog of Substance P, this compound is expected to interact with the tachykinin receptor signaling pathway. Substance P and other tachykinins bind to G protein-coupled receptors (GPCRs), primarily the NK1 receptor, to initiate a cascade of intracellular events.[6][7][8]
The binding of a tachykinin ligand to its receptor activates G proteins (Gq/11), which in turn stimulate Phospholipase C (PLC).[1][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[1]
Downstream effects of this pathway include the activation of the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2), which plays a role in cell proliferation, differentiation, and inflammation.[9]
Caption: Tachykinin receptor signaling pathway.
Experimental Workflow
The overall experimental workflow for the characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the comprehensive mass spectrometric characterization of the synthetic peptide this compound. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data, facilitating further investigation into the biological activities and therapeutic potential of this Substance P analog. The provided diagrams of the experimental workflow and the relevant signaling pathway serve as valuable visual aids for understanding the experimental process and the biological context of this peptide.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolution and Storage of Mlgffqqpkpr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the dissolution and storage of the peptide Mlgffqqpkpr-NH2. The recommendations are based on the physicochemical properties derived from its amino acid sequence and general principles of peptide handling. Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf-life.
Peptide Characteristics: this compound
A thorough understanding of the peptide's characteristics is the foundation for developing appropriate handling protocols.
Amino Acid Sequence Analysis
The sequence of the peptide is Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2.
-
Hydrophobicity: The peptide contains a significant number of hydrophobic residues (Methionine, Leucine, Phenylalanine, Proline). This suggests that it may have limited solubility in aqueous solutions alone.
-
Charge Calculation: The net charge of the peptide is a critical factor in determining the appropriate solvent.
-
Basic residues (positively charged at neutral pH): Lysine (K), Arginine (R) = +2
-
Acidic residues (negatively charged at neutral pH): None = 0
-
N-terminus: The N-terminal amine group is typically protonated at neutral pH, contributing a +1 charge.
-
C-terminus: The C-terminus is amidated (-NH2), which is neutral and does not carry a negative charge.[1][2][3][4]
-
Estimated Net Charge at pH 7: +3
-
Based on its positive net charge, this compound is classified as a basic peptide.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of this compound.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C70H105N19O12S |
| Molecular Weight | 1452.75 g/mol |
| Isoelectric Point (pI) | Predicted to be basic (pI > 7) |
| Net Charge at pH 7 | +3 |
| Classification | Basic and Hydrophobic Peptide |
| Potential for Oxidation | Contains Methionine (M), which is susceptible to oxidation.[5] |
Dissolution Protocol
It is strongly recommended to test the solubility with a small amount of the peptide before dissolving the entire stock.[1][2][4][6][7]
General Recommendations
-
Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[7]
-
Allow the peptide to equilibrate to room temperature before reconstitution.[7]
-
Use sterile, purified water (e.g., deionized, distilled, or HPLC-grade) or buffers.[2][7]
Step-by-Step Dissolution Workflow
The following flowchart outlines the recommended procedure for dissolving this compound.
Caption: A stepwise workflow for dissolving the this compound peptide.
Experimental Protocol for Solubility Testing
-
Preparation: Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Solvent 1 (Water): Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL). Vortex gently. If the peptide does not fully dissolve, proceed to the next step.
-
Solvent 2 (Aqueous Acid): To the suspension from the previous step, add 10% acetic acid dropwise while vortexing until the solution clears.[1][2][3][4][8] Note the volume of acetic acid added.
-
Solvent 3 (Organic Solvent): If the peptide is still insoluble, use a fresh, small aliquot of the lyophilized powder. Add a minimal volume of DMSO (e.g., 20-50 µL) to completely dissolve the peptide.[1][4][6][8] Then, slowly add this stock solution dropwise to a stirred aqueous buffer to reach the final desired concentration.[1][6][8] Be aware that the peptide may precipitate if the final organic solvent concentration is too low.
Solubility Data Table
Use the following table to record your experimental solubility data.
| Solvent | Peptide Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Sterile Deionized Water | ||
| 1X Phosphate Buffered Saline (PBS), pH 7.4 | ||
| 10% Acetic Acid in Water | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Other (Specify): |
Storage Protocols
Proper storage is critical to prevent degradation and maintain the biological activity of the peptide.[5]
Lyophilized Peptide
-
Temperature: Store the lyophilized peptide at -20°C or preferably -80°C for long-term storage.[5]
-
Environment: Keep the vial tightly sealed in a desiccator to protect it from moisture.
Peptide in Solution
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[5]
-
Temperature: Store peptide solutions at -20°C or -80°C. For many peptides, -80°C is preferred for long-term stability.[5]
-
Solvent Considerations:
-
Aqueous solutions can be susceptible to microbial contamination. Use sterile buffers and handle them under aseptic conditions.
-
Peptides dissolved in DMSO can typically be stored at -20°C.
-
Peptide Stability
The stability of this compound can be influenced by several factors.
Factors Affecting Stability
Caption: Key factors that can influence the stability of the this compound peptide.
Stability Testing Protocol
To determine the stability of your peptide stock solution under specific storage conditions, you can perform a simple stability test.
-
Preparation: Prepare a fresh stock solution of the peptide at a known concentration.
-
Initial Analysis: Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC) to determine the initial purity.
-
Storage: Store aliquots of the solution under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze its purity using the same analytical method.
-
Data Comparison: Compare the purity at each time point to the initial purity to assess the rate of degradation.
Stability Data Table
| Storage Condition | Time Point | Purity (%) | Observations |
| -20°C | 0 (Initial) | ||
| 1 Week | |||
| 1 Month | |||
| 3 Months | |||
| -80°C | 0 (Initial) | ||
| 1 Week | |||
| 1 Month | |||
| 3 Months |
Hypothetical Biological Pathway
While the specific biological function of this compound is not defined here, many peptides exert their effects by interacting with cell surface receptors. The following diagram illustrates a generic signaling pathway that could be initiated by a peptide ligand.
Caption: A generic signaling pathway initiated by peptide binding to a cell surface receptor.
These guidelines provide a comprehensive framework for the dissolution and storage of this compound. For optimal results, it is recommended that researchers adapt these protocols based on their specific experimental needs and observations.
References
- 1. biocat.com [biocat.com]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. agrisera.com [agrisera.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Peptide-X-NH2 (Mlgffqqpkpr-NH2) In Vitro Cell-Based Assays
Introduction
Given that the peptide sequence Mlgffqqpkpr-NH2 does not correspond to a well-documented peptide in publicly available scientific literature, these application notes and protocols are presented for a hypothetical peptide, designated herein as Peptide-X-NH2. These guidelines provide a comprehensive framework for the initial in vitro characterization of a novel peptide, focusing on cytotoxicity, biological activity, and mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals.
Cytotoxicity Assessment of Peptide-X-NH2
Objective: To determine the cytotoxic potential of Peptide-X-NH2 on relevant cell lines and to establish a non-toxic concentration range for subsequent functional assays.
Methodology: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cell lines (e.g., HEK293 for general cytotoxicity, A549 for lung-related studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of Peptide-X-NH2 in a suitable solvent (e.g., sterile water or DMSO).
-
Create a serial dilution of Peptide-X-NH2 in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Peptide-X-NH2.
-
Include a vehicle control (medium with the solvent) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98.5 | 97.2 | 95.8 |
| 1 | 97.1 | 94.5 | 92.3 |
| 10 | 92.3 | 88.1 | 85.4 |
| 50 | 75.6 | 68.4 | 60.1 |
| 100 | 52.1 | 45.3 | 38.7 |
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assessment of Peptide-X-NH2.
Antimicrobial Activity Assay
Objective: To evaluate the antimicrobial efficacy of Peptide-X-NH2 against common bacterial strains.
Methodology: A broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Culture:
-
Grow bacterial strains (e.g., E. coli and S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.
-
-
Peptide Preparation:
-
Prepare a 2-fold serial dilution of Peptide-X-NH2 in MHB in a 96-well plate.
-
-
Incubation:
-
Add an equal volume of the diluted bacterial culture to each well.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Data Presentation
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
Cellular Uptake and Internalization Assay
Objective: To determine if Peptide-X-NH2 can penetrate the cell membrane.
Methodology: Label Peptide-X-NH2 with a fluorescent dye (e.g., FITC) and visualize its localization within cells using confocal microscopy.
Experimental Protocol: Confocal Microscopy
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Treat the cells with FITC-labeled Peptide-X-NH2 at a non-toxic concentration for various time points (e.g., 30 min, 1h, 2h).
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI and the cell membrane with a suitable dye (e.g., CellMask™ Deep Red).
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for visualizing cellular uptake of fluorescently labeled Peptide-X-NH2.
Signaling Pathway Analysis
Objective: To investigate the effect of Peptide-X-NH2 on a specific intracellular signaling pathway, for instance, the MAPK/JNK pathway, which is involved in cellular responses to stress.[1]
Methodology: Use Western blotting to detect the phosphorylation status of key proteins in the MAPK/JNK pathway.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat cells with Peptide-X-NH2 at different concentrations for a specific time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of JNK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MAPK/JNK Signaling Pathway
Caption: A simplified diagram of the MAPK/JNK signaling pathway potentially modulated by Peptide-X-NH2.
References
Application Notes and Protocols for Mlgffqqpkpr-NH2 in Neurokinin Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Their biological effects are mediated through interaction with three distinct G-protein coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][3] Substance P (SP), a prominent member of the tachykinin family, exhibits the highest affinity for the NK1 receptor.[4] The peptide Mlgffqqpkpr-NH2 is a reversed sequence analog of Substance P. While specific binding characteristics for this compound are not extensively documented in publicly available literature, its structural relationship to Substance P suggests its potential utility in studying neurokinin receptor binding and function.
These application notes provide a comprehensive overview of the protocols and methodologies for utilizing peptide analogs like this compound in neurokinin receptor binding studies. The information is intended to guide researchers in designing and executing experiments to characterize the binding affinity and selectivity of such compounds.
Neurokinin Receptor Signaling Pathways
Upon agonist binding, neurokinin receptors undergo a conformational change, leading to the activation of intracellular G-proteins, primarily of the Gq/11 and Gs families.[5] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][3] These signaling cascades ultimately lead to various cellular responses.
Quantitative Data on Tachykinin Receptor Ligands
The following table summarizes the binding affinities of natural tachykinin ligands for the three neurokinin receptor subtypes. This data is provided as a reference for comparison when evaluating novel compounds like this compound. Note that the affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki or pKi) | Species | Reference |
| Substance P | NK1 | High Affinity (pKi ~9-10) | Various | [4] |
| Substance P | NK2 | Lower Affinity | Various | [6] |
| Substance P | NK3 | Lower Affinity | Various | [6] |
| Neurokinin A | NK1 | Moderate Affinity | Various | [2] |
| Neurokinin A | NK2 | High Affinity | Various | [7] |
| Neurokinin A | NK3 | Moderate Affinity | Various | [2] |
| Neurokinin B | NK1 | Low Affinity | Various | [2] |
| Neurokinin B | NK2 | Moderate Affinity | Various | [2] |
| Neurokinin B | NK3 | High Affinity | Various | [2] |
Experimental Protocols
Radioligand Competition Binding Assay
This is a standard method to determine the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the NK1, NK2, or NK3 receptor).
-
Radiolabeled ligand (e.g., [³H]Substance P for NK1 receptors).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of radiolabeled ligand.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed amount of the cell membrane preparation.
-
Total binding control: Contains radioligand and membranes only.
-
Non-specific binding control: Contains radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the cellular response to receptor activation. A calcium mobilization assay is a common method to assess the agonist or antagonist activity of a compound.
Materials:
-
Cells expressing the neurokinin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Known agonist (e.g., Substance P).
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
To determine agonist activity , add increasing concentrations of the test compound (this compound) to the wells and measure the change in fluorescence over time.
-
To determine antagonist activity , pre-incubate the cells with increasing concentrations of the test compound, and then add a fixed concentration of a known agonist (e.g., Substance P). Measure the change in fluorescence.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
-
Conclusion
The study of novel peptide analogs like this compound is crucial for advancing our understanding of neurokinin receptor pharmacology and for the development of new therapeutics. The protocols outlined in these application notes provide a solid foundation for characterizing the binding and functional properties of such compounds. While specific data for this compound is currently limited, the established methodologies for studying Substance P and other tachykinin ligands can be readily adapted to elucidate its potential role as a tool for neurokinin receptor research.
References
- 1. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of tachykinin receptors in the rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mlgffqqpkpr-NH2 as a Negative Control for Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in a variety of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Activation of NK1R by SP initiates a cascade of intracellular signaling events, making it a significant target for drug discovery and development.
In studies investigating the biological effects of Substance P, it is essential to employ a proper negative control to ensure that the observed effects are specifically mediated by the interaction of SP with its receptor. Mlgffqqpkpr-NH2, a reversed-sequence peptide of Substance P, is an ideal candidate for this purpose. While possessing the same amino acid composition and similar physicochemical properties as Substance P, its reversed sequence is predicted to prevent it from binding to the NK1R and eliciting a biological response. These application notes provide detailed protocols to validate the use of this compound as a negative control in key cellular assays.
Biochemical Properties and Rationale for Use as a Negative Control
Substance P has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. This compound is the retro-inverso peptide of Substance P, meaning the sequence of amino acids is reversed. This alteration in sequence dramatically changes the peptide's three-dimensional structure, which is critical for receptor binding. The interaction between a ligand and its receptor is highly specific, akin to a lock and key. By reversing the sequence, this compound is not expected to fit into the binding pocket of the NK1R, and therefore should not trigger the downstream signaling pathways activated by Substance P.
Data Presentation
While direct quantitative data on the binding affinity of this compound to NK1R is not extensively available in published literature, the following tables outline the expected comparative results when validating its use as a negative control. Researchers are encouraged to generate this data within their specific experimental systems.
Table 1: Comparative Receptor Binding Affinity
| Ligand | Receptor | Expected Binding Affinity (Kd) |
| Substance P | NK1R | High (in the nanomolar range) |
| This compound | NK1R | No significant binding expected |
Table 2: Comparative Functional Activity
| Assay | Substance P | This compound |
| Intracellular Calcium Mobilization | Potent agonist (induces robust calcium flux) | No significant effect expected |
| MAPK (ERK1/2) Phosphorylation | Induces phosphorylation | No significant effect expected |
| Cell Proliferation/Migration | Modulates cell proliferation/migration | No significant effect expected |
Signaling Pathways
Substance P / NK1R Signaling Pathway
Substance P binding to its high-affinity receptor, NK1R, activates the Gq/11 G-protein.[3] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.
Caption: Substance P Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to validate this compound as a negative control for Substance P.
Receptor Binding Assay (Competitive Binding)
This protocol determines the ability of this compound to compete with a radiolabeled Substance P analog for binding to the NK1R.
Experimental Workflow
Caption: Receptor Binding Assay Workflow.
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human NK1R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]Substance P).
-
Add increasing concentrations of unlabeled Substance P (for the positive control competition curve) or this compound.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of unlabeled Substance P.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) for Substance P.
-
This compound is not expected to show significant competition.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium, a key downstream event of NK1R activation.
Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
Methodology
-
Cell Culture:
-
Seed cells expressing NK1R into a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading.
-
Use the plate reader's injector to add Substance P (positive control) or this compound to the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Substance P should induce a rapid and transient increase in intracellular calcium.
-
This compound is not expected to cause any significant change in fluorescence.
-
MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to induce the phosphorylation of ERK1/2, a downstream target in the NK1R signaling cascade.
Experimental Workflow
Caption: MAPK Phosphorylation Assay Workflow.
Methodology
-
Cell Culture and Treatment:
-
Culture NK1R-expressing cells to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with Substance P (e.g., 100 nM) for various time points (e.g., 5, 15, 30 minutes) as a positive control.
-
Treat cells with this compound (at the same concentration as Substance P) for the same time points.
-
Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Substance P should show a time-dependent increase in ERK1/2 phosphorylation.
-
This compound is not expected to induce ERK1/2 phosphorylation above the basal level.
-
Conclusion
This compound serves as an excellent negative control for in vitro and in vivo studies of Substance P. Its reversed amino acid sequence is predicted to abrogate its binding to the NK1R, thus preventing the initiation of downstream signaling cascades. The protocols provided herein offer a comprehensive framework for researchers to validate the inert nature of this compound in their specific experimental models, thereby strengthening the specificity and reliability of their findings related to Substance P-mediated biological effects.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mlgffqqpkpr-NH2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The peptide Mlgffqqpkpr-NH2 is identified as a reversed Substance P peptide and is currently intended for research use only. There is a notable absence of published studies specifically detailing the administration of this compound in animal models. The following application notes and protocols are therefore based on established methodologies for the administration of Substance P and its analogs. Researchers should adapt these protocols based on their specific experimental needs and conduct thorough dose-response studies for this compound.
Introduction
This compound is a synthetic peptide with a reversed amino acid sequence of Substance P. Substance P is a neuropeptide that plays a crucial role in inflammation and pain signaling by binding to the neurokinin-1 receptor (NK1R). The investigation of a reversed sequence peptide like this compound may be aimed at understanding its potential to modulate the Substance P/NK1R pathway, possibly acting as an antagonist or biased agonist. These protocols provide a framework for the initial in vivo characterization of this compound in common animal models of inflammation and pain.
Data Presentation: Quantitative Administration Parameters
The following tables summarize typical dosage and administration parameters for Substance P in various animal models. These should be considered as a starting point for designing experiments with this compound.
Table 1: Intravenous (i.v.) Administration of Substance P in Mice for Neuropathic Pain Models
| Parameter | Value | Reference |
| Animal Model | Chronic Constriction Injury (CCI) Mice | [1] |
| Dosage | 0.2, 1, and 2 nmole/kg | [1] |
| Vehicle | Saline | [1][2] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Frequency | Single or repeated injections | [1] |
| Observation Period | Effects monitored from 1 hour to 3 days post-injection | [1] |
Table 2: Intraperitoneal (i.p.) Administration of a Neurokinin-1 Receptor (NK1R) Antagonist in a Mouse Sepsis Model
| Parameter | Value | Reference |
| Animal Model | Cecal Ligation and Puncture (CLP) Mice | |
| Compound | L703606 (NK1R antagonist) | |
| Dosage | 4 mg/kg | |
| Vehicle | DMSO diluted in sterile saline | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Timing | 30 minutes before CLP surgery |
Table 3: Intrathecal (i.t.) Administration of Substance P in Mice for Nociceptive Behavior Studies
| Parameter | Value | Reference |
| Animal Model | Naive mice | [3][4][5][6][7] |
| Dosage | 10 ng (repeated injections for tachyphylaxis studies) | [4] |
| Vehicle | Saline | Assumed standard practice |
| Administration Route | Intrathecal (i.t.) injection | [3][4][5][6][7] |
| Frequency | Single or repeated injections at 60-second intervals | [4] |
| Behavioral Assay | Observation of biting and scratching | [4][5][7] |
Table 4: Local Administration of Substance P in a Rat Orofacial Pain Model
| Parameter | Value | Reference |
| Animal Model | Wistar Rats | [8] |
| Dosage | 1 µg/50 µL | [8] |
| Vehicle | Saline | Assumed standard practice |
| Administration Route | Injection into the upper lip | [8] |
| Behavioral Assay | Assessment of heat hyperalgesia | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Carrageenan-Induced Paw Edema Model (Inflammation)
This protocol is adapted from standard procedures for inducing acute inflammation in rodents.[9][10][11][12]
Objective: To assess the potential anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Sterile saline
-
Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g)
-
Plethysmometer or calipers
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentrations. A dose-response study is recommended to determine the optimal dose.
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one hour before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
This compound Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal or intravenous). Administration is typically done 30-60 minutes before the carrageenan injection.[11]
-
Induction of Inflammation: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: Evaluation of this compound in the Formalin Test (Pain)
The formalin test is a widely used model of tonic pain involving both neurogenic and inflammatory mechanisms.[3][13][14][15][16]
Objective: To determine the potential analgesic effects of this compound.
Materials:
-
This compound
-
Sterile saline
-
Male Swiss albino mice (20-25 g)
-
Observation chambers with mirrors
-
Syringes and needles (e.g., 30-gauge)
Procedure:
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Animal Acclimatization: Place the mice in the observation chambers for at least 20-30 minutes to allow for acclimatization.[14][15]
-
This compound Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, intravenous, or intrathecal). Administration is typically done 5-30 minutes before the formalin injection.[3]
-
Induction of Nociception: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, observe and record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation is typically divided into two phases:
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated groups with the vehicle control group for both phases.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism where this compound might act as an antagonist at the NK1 receptor, thereby inhibiting Substance P-mediated downstream signaling pathways involved in inflammation and pain.
Caption: Hypothetical antagonism of the NK1R signaling pathway by this compound.
Experimental Workflow for In Vivo Characterization
This diagram outlines the general workflow for the initial in vivo assessment of a novel peptide like this compound.
References
- 1. Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrathecal co-administration of substance P and NMDA augments nociceptive responses in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization to intrathecal substance P in mice: possible involvement of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal substance P elicits a caudally-directed biting and scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural characterization of substance P-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 14. Formalin Murine Model of Pain [bio-protocol.org]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. Formalin Murine Model of Pain [en.bio-protocol.org]
Application Notes and Protocols for Studying Neuropeptide Degradation Using Mlgffqqpkpr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide range of physiological processes.[1] Their signaling is tightly regulated by enzymatic degradation, which terminates their action and can sometimes generate new bioactive fragments.[2] Understanding the degradation pathways of neuropeptides is therefore essential for elucidating their physiological functions and for the development of novel therapeutics targeting neuropeptidergic systems.
Mlgffqqpkpr-NH2 is a synthetic peptide, identified as a reversed sequence of Substance P, a well-known neuropeptide.[3] While specific studies on the degradation of this compound are not extensively documented, its nature as a peptide makes it a relevant tool for investigating general mechanisms of neuropeptide degradation. These application notes provide a framework for utilizing this compound as a model substrate to study the enzymatic processes governing neuropeptide stability and metabolism.
Key Applications
-
Screening for neuropeptide-degrading enzymes: this compound can be used as a substrate in assays to identify and characterize peptidases in biological samples (e.g., plasma, tissue homogenates, cerebrospinal fluid).
-
Investigating the metabolic stability of peptide-based drug candidates: By comparing the degradation rate of this compound to that of novel therapeutic peptides, researchers can gain insights into their potential in vivo half-life.
-
High-throughput screening of peptidase inhibitors: this compound can be employed in assays designed to screen compound libraries for potential inhibitors of neuropeptide-degrading enzymes.
-
Characterization of degradation pathways: The fragmentation pattern of this compound upon enzymatic cleavage can be analyzed to understand the sequence of proteolytic events.
Experimental Protocols
Protocol 1: In Vitro Degradation Assay of this compound in Biological Matrices
This protocol outlines a general procedure to assess the stability of this compound in a biological matrix such as serum or plasma.
Materials:
-
This compound peptide
-
Biological matrix (e.g., rat serum, human plasma), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in PBS.
-
Incubation:
-
Thaw the biological matrix on ice.
-
In a microcentrifuge tube, add 90 µL of the biological matrix.
-
Pre-incubate the matrix at 37°C for 5 minutes.
-
Initiate the degradation reaction by adding 10 µL of the this compound stock solution to achieve a final concentration of 100 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 20 µL of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the 20 µL aliquot to 80 µL of ice-cold ACN with 0.1% TFA.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient of ACN in water (both containing 0.1% TFA) to separate the intact this compound from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
-
Quantitative Data Summary:
| Time (minutes) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | Data to be filled from experiment |
| 30 | Data to be filled from experiment |
| 60 | Data to be filled from experiment |
| 120 | Data to be filled from experiment |
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
This protocol describes the use of mass spectrometry to identify the cleavage sites and resulting fragments of this compound.
Materials:
-
Samples from Protocol 1 (supernatant after protein precipitation)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-MS or MALDI-TOF MS)
Procedure:
-
LC-MS Analysis:
-
Inject the processed samples from the in vitro degradation assay onto the LC-MS system.
-
Separate the components using a suitable HPLC gradient.
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the intact this compound peptide.
-
Search for new peaks in the chromatograms of the incubated samples that are absent at time zero.
-
Determine the m/z values of these new peaks, which correspond to the degradation products.
-
Based on the molecular weights of the fragments, deduce the potential cleavage sites within the this compound sequence.
-
Expected Degradation Products (Hypothetical):
| Fragment Sequence | Calculated Monoisotopic Mass | Observed m/z |
| This compound | Calculate based on sequence | From experiment |
| Mlgffqqp | Calculate | From experiment |
| kpr-NH2 | Calculate | From experiment |
| Other fragments | Calculate | From experiment |
Visualizations
References
Application of Mlgffqqpkpr-NH2 in Neuroscience Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mlgffqqpkpr-NH2 is the retro-peptide analogue of Substance P, a pivotal neuropeptide in neuroscience research. While Substance P is extensively studied for its role as a neurotransmitter and neuromodulator in pain perception, inflammation, and mood disorders, the application of its reversed-sequence counterpart, this compound, is more specialized.[1][2][3][4] This document provides a comprehensive overview of the known applications and theoretical considerations for the use of this compound in a neuroscience context, with a focus on its utility as an enzymatic substrate and a potential control peptide.
Unlike retro-inverso peptides, which are composed of D-amino acids in a reversed sequence to mimic the side-chain topography of the parent peptide, simple retro-peptides like this compound consist of L-amino acids in a reversed sequence. This alteration of the peptide backbone often leads to a loss of the original biological activity, as the specific interactions with receptors are disrupted.[5][6] Consequently, this compound is not expected to bind to the Substance P receptor (Neurokinin-1 receptor) or elicit the same physiological responses.[5][6]
Application Notes
Primary Application: Cathepsin E Substrate in Neuroinflammation Imaging
The most direct application of the Mlgffqqpkpr sequence in a neuroscience-relevant context is as a substrate for the enzyme Cathepsin E. Cathepsin E is an aspartic protease that is upregulated in activated microglia during neuroinflammation, a key process in neurodegenerative diseases such as Alzheimer's disease.
A photoacoustic imaging probe has been designed incorporating the Mlgffqqpkpr sequence. In this system, the peptide serves as a cleavable linker. Upon encountering Cathepsin E in a pathological environment, the peptide is cleaved, leading to the activation of the imaging agent and allowing for the visualization and quantification of enzymatic activity. This makes the Mlgffqqpkpr sequence a valuable tool for the development of diagnostics and for monitoring disease progression and therapeutic response in neuroinflammatory conditions.
Theoretical Application: Negative Control in Substance P-related Research
Given that retro-peptides often lack the biological activity of their parent L-peptides, this compound can theoretically be used as a negative control in experiments investigating the effects of Substance P. Its utility in this context stems from the following properties:
-
Identical Amino Acid Composition: It has the same amino acid composition and molecular weight as Substance P, making it a suitable control for physical and chemical properties in experimental assays.
-
Altered Primary Structure: The reversed sequence ensures that it should not bind to the Neurokinin-1 receptor, allowing researchers to distinguish between specific receptor-mediated effects of Substance P and non-specific effects of a peptide of similar composition.
When conducting experiments on neuronal cultures, brain slices, or in vivo models, the use of this compound alongside Substance P can help to validate that the observed effects are genuinely due to the specific sequence and structure of Substance P.
Quantitative Data
Due to the limited research on the direct biological activity of this compound, a direct comparison of quantitative data with Substance P is largely based on the established principles of retro-peptides.
| Parameter | Substance P (RPKPQQFFGLM-NH2) | This compound (Reversed Substance P) | Reference / Rationale |
| Binding Affinity (Kd) to NK1 Receptor | High (in the nanomolar range) | Expected to be very low or negligible | Reversal of the peptide backbone disrupts the specific interactions required for receptor binding.[5][6] |
| Biological Activity | Potent agonist of the NK1 receptor, involved in pain transmission and inflammation. | Expected to be biologically inactive as a neuropeptide. | Loss of receptor binding affinity would abrogate biological function.[5] |
| Proteolytic Stability | Susceptible to degradation by various proteases. | Potentially altered stability, but still composed of L-amino acids and thus susceptible to proteolysis. | The sequence is different, which may alter recognition by specific proteases, but the peptide bonds are still susceptible. |
| Function as Cathepsin E Substrate | Not a known substrate. | The core sequence is a recognized substrate for Cathepsin E. | Utilized in the design of a photoacoustic imaging probe. |
Experimental Protocols
Protocol 1: Synthesis of a Cathepsin E-Responsive Photoacoustic Imaging Probe
This protocol describes the conceptual design and synthesis of a photoacoustic imaging probe using the Mlgffqqpkpr sequence.
1. Materials:
-
This compound peptide with a terminal cysteine (MlgffqqpkprC-NH2)
-
A photoacoustic imaging agent with a quencher, linked by a maleimide-functionalized linker.
-
Solid-phase peptide synthesis reagents.
-
HPLC for purification.
-
Mass spectrometer for characterization.
2. Methods:
-
Peptide Synthesis: Synthesize the MlgffqqpkprC-NH2 peptide using standard Fmoc solid-phase peptide synthesis.
-
Purification: Purify the synthesized peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
-
Conjugation: Conjugate the purified peptide to the maleimide-functionalized photoacoustic agent-quencher complex via the terminal cysteine's sulfhydryl group.
-
Final Purification: Purify the final probe conjugate using HPLC to remove any unreacted components.
-
Validation: Test the probe's responsiveness to recombinant Cathepsin E in vitro by measuring the change in photoacoustic signal upon cleavage.
Protocol 2: Use of this compound as a Negative Control in a Neuronal Calcium Imaging Assay
This protocol outlines the use of this compound as a negative control in an experiment measuring the effect of Substance P on intracellular calcium levels in cultured dorsal root ganglion (DRG) neurons.
1. Materials:
-
Primary DRG neuron culture.
-
Substance P (1 µM solution).
-
This compound (1 µM solution).
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope with live-cell imaging capabilities.
2. Methods:
-
Cell Preparation: Plate DRG neurons on glass-bottom dishes and culture for 24-48 hours.
-
Dye Loading: Load the neurons with Fluo-4 AM dye according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons in HBSS for 2-5 minutes.
-
Application of Control Peptide: Perfuse the cells with the 1 µM this compound solution and continue imaging for 5-10 minutes. Observe for any changes in intracellular calcium.
-
Washout: Perfuse with fresh HBSS to wash out the control peptide.
-
Application of Substance P: After a recovery period, perfuse the same cells with the 1 µM Substance P solution and image for 5-10 minutes.
-
Data Analysis: Measure the change in fluorescence intensity over time for individual neurons. A significant increase in fluorescence upon Substance P application, but not with this compound, would indicate a specific effect of Substance P.
Visualizations
Caption: Comparison of Substance P and its retro-peptide.
Caption: Workflow of the photoacoustic imaging probe.
Caption: Using this compound as a negative control.
References
- 1. Synthesis of partially modified retro-inverso substance P analogues and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Retro-Inverso Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 3. Reversed sequence enhances antimicrobial activity of a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Retro-Inverso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mlgffqqpkpr-NH2 Synthesis and Purification
This guide provides troubleshooting and frequently asked questions for researchers encountering purity issues during the synthesis and purification of the peptide Mlgffqqpkpr-NH2 and other custom peptides of similar characteristics.
Troubleshooting Guide: Synthesis Purity Issues
This section addresses common problems encountered during solid-phase peptide synthesis (SPPS) that can lead to significant impurities in the crude product.
Question: My crude product analysis by LC-MS shows a major peak at the expected mass, but also a significant peak at a lower mass. What is the likely cause?
Answer: This is often indicative of a deletion sequence, where one or more amino acids were not successfully coupled during synthesis. The mass difference between your target peptide and the impurity peak should correspond to the mass of the missing amino acid residue.
Possible Causes and Solutions:
-
Incomplete Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain was not completely removed, preventing the next amino acid from coupling.
-
Solution: Increase the piperidine (B6355638) deprotection time or use fresh piperidine solution. Perform a colorimetric test (e.g., Kaiser test) to confirm complete deprotection before proceeding to the coupling step.
-
-
Poor Coupling Efficiency: The incoming Fmoc-amino acid did not couple completely to the deprotected N-terminus. This is common for sterically hindered amino acids (like Proline or Lysine with its protecting group) or if the peptide sequence is prone to aggregation.
-
Solution: Increase the coupling time, use a more potent coupling reagent (e.g., HATU instead of HBTU), or perform a double coupling step for problematic residues.
-
Question: I am observing multiple peaks very close to my main product peak in the RP-HPLC chromatogram. What could these be?
Answer: Peaks with similar retention times to your target peptide are often related to side products generated during synthesis or cleavage, or isomers of your peptide.
Common Impurities and Their Identification:
| Impurity Type | Typical Mass Difference (from target) | Cause | Suggested Solution |
| Deletion Sequence | - Mass of one amino acid | Incomplete coupling or deprotection | Optimize coupling and deprotection steps; consider double coupling. |
| Truncation Sequence | - Mass of C-terminal fragment | Chain termination during synthesis | Use high-quality reagents and ensure efficient coupling. |
| Side-product Adducts | + Mass of protecting group fragment | Incomplete removal of side-chain protecting groups during cleavage | Optimize cleavage cocktail and time; use appropriate scavengers. |
| Racemization | No mass difference | Base-catalyzed epimerization during amino acid activation | Use additives like Oxyma Pure orHOBt to suppress racemization. |
| Oxidation | +16 Da (for Met or Trp) | Oxidation of sensitive residues | Degas solvents and use antioxidants like Dithiothreitol (DTT) during cleavage. |
Question: The overall purity of my crude peptide is very low (<30%) after cleavage. What are the fundamental issues I should investigate?
Answer: Very low purity suggests systemic problems throughout the synthesis process.
-
Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are of high purity and are not degraded.
-
Resin Choice: Using a resin with inappropriate substitution or one that is not suitable for your peptide sequence can lead to poor synthesis outcomes.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing efficient reagent access.
-
Solution: Consider using a different resin (e.g., a PEG-based resin), synthesizing at a higher temperature, or incorporating pseudoproline dipeptides to disrupt secondary structures.
-
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: A decision tree for troubleshooting common peptide synthesis impurities.
FAQs: Purification and Analysis
Question: What is the recommended method for purifying this compound?
Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides of this nature. It separates the target peptide from impurities based on hydrophobicity.
Question: How do I select the appropriate HPLC column and gradient?
Answer:
-
Column: A C18 column is the most common choice for peptide purification. For a 12-amino acid peptide, a column with a pore size of 100-120 Å is suitable.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Gradient: A shallow gradient is often necessary to resolve closely eluting impurities. A typical starting point would be a linear gradient of 5% to 55% Solvent B over 50 minutes. The exact gradient should be optimized based on the hydrophobicity of your peptide and the observed separation in an analytical run.
Comparison of Typical Purification Gradients:
| Gradient Type | Description | Pros | Cons |
| Fast Gradient | 20-80% B in 20 min | Quick screening of crude product | Poor resolution of impurities |
| Standard Gradient | 5-55% B in 50 min | Good balance of speed and resolution | May not separate all co-eluting species |
| Shallow Gradient | 1%/min increase in B | Excellent resolution of difficult peaks | Long run times, broader peaks |
Question: My peptide seems to be precipitating during purification. What can I do?
Answer: Peptide precipitation can occur if the concentration is too high or if the peptide is not soluble in the mobile phase.
-
Reduce Sample Load: Inject a smaller amount of your crude peptide solution onto the column.
-
Modify Mobile Phase: In some cases, adding a small amount of a different organic solvent like isopropanol (B130326) can improve solubility.
-
Adjust pH: While TFA is standard, for some peptides, a different ion-pairing agent or a different pH (e.g., using a formic acid-based system) might be necessary. This should be approached with caution as it can alter selectivity.
Diagram: General Solid-Phase Peptide Synthesis Workflow
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Experimental Protocols
1. General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc groups.
-
Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and react for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.
2. Protocol for Peptide Cleavage and Deprotection
-
Prepare Cleavage Cocktail: For a standard peptide, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Pelleting: Centrifuge the suspension to pellet the crude peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
3. Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). If solubility is an issue, small amounts of acetic acid or DMSO can be added.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the dissolved peptide and run the optimized purification gradient.
-
Fraction Collection: Collect fractions corresponding to the main product peak, avoiding the leading and tailing edges where impurities are more likely to elute.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Technical Support Center: Overcoming Mlgffqqpkpr-NH2 Solubility Problems
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility of the peptide Mlgffqqpkpr-NH2. This peptide's sequence suggests a basic nature due to the presence of Lysine (K) and Arginine (R) residues, along with several hydrophobic residues (M, L, F, P), which can present solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to dissolve this compound?
A1: Always begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[1][2][3] The inherent charge of the peptide may be sufficient for aqueous solubility. If it does not dissolve, proceed to the troubleshooting steps outlined below. It is crucial to test a small portion first to avoid compromising the entire batch with an inappropriate solvent.[1]
Q2: Why is my this compound peptide not dissolving in water?
A2: The solubility of a peptide is primarily determined by its amino acid composition.[4] this compound contains multiple hydrophobic amino acids (Methionine, Leucine, Phenylalanine, Proline) which can lead to poor solubility in aqueous solutions.[4][5] Peptides with 50% or more hydrophobic residues are often poorly soluble in water.[5] Additionally, strong intermolecular hydrogen bonding can lead to aggregation and the formation of gels, particularly at high concentrations.[6][7]
Q3: Can I use sonication or warming to help dissolve the peptide?
A3: Yes, both methods can be beneficial. A brief sonication in a water bath can help break up aggregates and aid dissolution.[5][7] Gentle warming (e.g., up to 40°C) can also increase solubility.[2][8] However, avoid excessive heat as it may degrade the peptide.[5]
Q4: The peptide dissolved initially but crashed out of solution when I added my buffer. What happened?
A4: This is a common issue when diluting a concentrated peptide stock, especially one dissolved in an organic solvent, into an aqueous buffer. The abrupt change in solvent polarity can cause the peptide to precipitate. To avoid this, add the aqueous buffer to your peptide solution slowly, drop-by-drop, while gently vortexing.[9] This allows for a gradual transition and reduces the risk of precipitation.
Q5: Are there any solvents I should avoid?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for hydrophobic peptides but should be used with caution as it can oxidize methionine (Met) and free cysteine (Cys) residues.[6][9][10] Since this compound contains a methionine residue, prolonged exposure to DMSO should be avoided. If DMSO is necessary, use it to create a concentrated stock and then dilute it into your final buffer, ensuring the final DMSO concentration is compatible with your assay (typically <1%).[4]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Problem: Lyophilized peptide powder will not dissolve in sterile water.
-
Analysis: The peptide's net charge and hydrophobicity are preventing dissolution in a neutral aqueous environment. Based on its sequence (this compound), the peptide is basic due to the presence of Lysine (K) and Arginine (R). Basic peptides are generally more soluble in acidic solutions.[4][10]
-
Solution 1: Acidic Buffer
-
Solution 2: Organic Solvents
-
For highly hydrophobic peptides, an organic solvent may be necessary for initial solubilization.[5][10]
-
Attempt to dissolve the peptide in a minimal amount of Dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[5] As noted above, use DMSO with caution due to the presence of Methionine.
-
After the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while vortexing.[9]
-
Problem: The peptide solution is cloudy or contains visible particulates.
-
Analysis: This indicates either incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5]
-
Gentle Warming: Warm the solution to 37°C for a short period.[1]
-
Centrifugation: If particulates remain, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.[5] This will remove insoluble aggregates, but be aware that this will also reduce the final concentration of the peptide in your solution.
-
Quantitative Data Summary
The choice of solvent is critical and depends on the peptide's properties and the requirements of the downstream application. The following table summarizes common solvents and additives.
| Solvent / Additive | Typical Starting Concentration | Application Notes |
| Aqueous Solutions | ||
| Sterile Deionized Water | N/A | Always the first choice. Suitable for many charged peptides.[1] |
| Acetic Acid | 10-30% in water | Effective for basic peptides (like this compound) as it protonates basic residues, increasing solubility.[2][9] |
| Ammonium Bicarbonate | 0.1 M in water | Recommended for acidic peptides to increase the net negative charge.[9] |
| Organic Solvents | ||
| DMSO (Dimethyl Sulfoxide) | Neat, then dilute | A very strong solvent for hydrophobic peptides.[5] Caution: Can oxidize Methionine residues.[9][10] |
| DMF (Dimethylformamide) | Neat, then dilute | A good alternative to DMSO, especially for peptides containing Cys or Met.[2] |
| Acetonitrile (ACN) | Neat, then dilute | Another option for hydrophobic peptides, often used in chromatography.[5] |
| Chaotropic Agents | ||
| Guanidine Hydrochloride | 6 M | Disrupts hydrogen bonds and can dissolve aggregated peptides.[2][7] May interfere with biological assays.[5] |
| Urea | 8 M | Similar to Guanidine-HCl, effective for aggregates.[2][7] May interfere with biological assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for this compound without risking the entire peptide stock.
-
Preparation: Aliquot a small, known amount (e.g., 0.1 mg) of the lyophilized peptide into several sterile microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a small volume (e.g., 10 µL) of sterile, deionized water. Vortex gently. Observe for complete dissolution.
-
Acidic Solvent Test: If the peptide is not soluble in water, add 10 µL of 10% acetic acid to a new tube. Vortex and observe.
-
Organic Solvent Test: If aqueous and acidic solutions fail, use a new tube and add 10 µL of DMF (or another appropriate organic solvent). Vortex thoroughly.
-
Dilution Test: Once a suitable initial solvent is found and the peptide is dissolved, slowly add your final experimental buffer dropwise to the concentrated stock, vortexing between each drop, until the desired final concentration is reached. Observe for any precipitation.
-
Record Keeping: Carefully document the solvent and final concentration that resulted in a clear, stable solution.
Visualizations
Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting this compound solubility issues.
References
- 1. biobasic.com [biobasic.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 7. bachem.com [bachem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
Optimizing Mlgffqqpkpr-NH2 concentration for cell culture
Technical Support Center: Mlgffqqpkpr-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the synthetic peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic, cell-permeable peptide designed as a potent and selective modulator of intracellular signaling pathways. Based on its design, it is hypothesized to interfere with protein-protein interactions within the MAPK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. The C-terminal amidation (-NH2) enhances its stability against enzymatic degradation.
Q2: How should I reconstitute and store this compound?
A: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] For example, create a 10 mM stock solution. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted in DMSO, prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2]
Q3: What is the recommended working concentration of this compound for cell culture experiments?
A: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A broad dose-response experiment is recommended to determine the optimal concentration range for your specific cell line.[2] A typical starting range for preliminary experiments is between 1 µM and 50 µM.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A: It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity.[3] For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe.[2][3] However, some sensitive or primary cell lines may require even lower concentrations, not exceeding 0.1%.[3] Always include a vehicle control (medium with the same final DMSO concentration as the highest peptide dose) in your experiments to account for any effects of the solvent.[2][3]
Troubleshooting Guide
This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during experimentation with this compound.
| Issue Observed | Potential Cause | Recommended Solution |
| No biological effect observed | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling.[2] 2. Poor Solubility/Aggregation: The peptide may not be fully dissolved or may have aggregated in the culture medium, reducing its effective concentration.[1][2] 3. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your specific cell model.[2] | 1. Use fresh, single-use aliquots for each experiment. Minimize the time the peptide is in serum-containing medium before application if degradation by proteases is suspected.[1] 2. Ensure the peptide is fully dissolved in the DMSO stock. Gentle vortexing or sonication can aid dissolution.[1][2] Prepare fresh dilutions for each experiment. 3. Perform a comprehensive dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| High Cytotoxicity | 1. Inherent Peptide Toxicity: The peptide itself may be toxic to the cells at the tested concentrations.[2] 2. High Solvent Concentration: The final concentration of DMSO in the culture medium may be too high.[2][3] 3. Contaminants: Impurities from the synthesis process (e.g., TFA) could be causing cytotoxicity.[2] | 1. Determine the toxic threshold by performing a cell viability assay (e.g., MTT, MTS) across a range of concentrations.[4][5][6] 2. Ensure the final DMSO concentration is below 0.5% (or lower for sensitive cells).[3] Always include a vehicle control. 3. Use high-purity peptide (>95%). If TFA is a concern, inquire with the manufacturer about TFA removal options. |
| Inconsistent Results | 1. Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.[2] 2. Cell Plating Variability: Inconsistent cell seeding density or cell health can lead to variable responses.[2] 3. Peptide Aggregation: The peptide may be aggregating in the culture medium over time.[1][7] | 1. Prepare and use single-use aliquots of the reconstituted peptide.[2] 2. Ensure a consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. 3. Use freshly prepared dilutions for each experiment.[2] If aggregation is suspected, consider pre-diluting the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.[8] |
| Peptide Precipitation in Media | 1. High Peptide Concentration: The concentration may exceed the peptide's solubility limit in the aqueous culture medium.[1] 2. Interaction with Media Components: Components in the serum or media supplements may be causing the peptide to precipitate.[8] | 1. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[2] 2. Try pre-diluting the peptide in a serum-free medium before adding it to the complete medium.[8] Alternatively, a short incubation in serum-free medium with the peptide may be possible before adding serum.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of this compound using an MTT Cell Viability Assay
This protocol provides a standard method to assess the effect of this compound on cell viability and to determine its optimal concentration range.[2][5]
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[2]
-
Peptide Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. For example, prepare 2X final concentrations ranging from 0.2 µM to 200 µM.[2]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).[2]
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[2]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the peptide concentration to determine the dose-response curve.
Visualizations
Hypothesized Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell Viability and Proliferation of Peptide Drug Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Mlgffqqpkpr-NH2 instability in solution
Welcome to the technical support center for Mlgffqqpkpr-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this reversed Substance P peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the reversed sequence of Substance P, a neuropeptide involved in various physiological processes.[1][2] Like many peptides, its stability in aqueous solutions can be compromised, leading to degradation and loss of biological activity. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary pathways of this compound degradation in solution?
The primary degradation pathways for this compound, inferred from studies on Substance P and general peptide chemistry, include:
-
Chemical Instability:
-
Hydrolysis: Cleavage of peptide bonds, particularly at susceptible residues.
-
Deamidation: Conversion of glutamine (Q) residues to glutamic acid.
-
Oxidation: Modification of the methionine (M) residue.
-
Diketopiperazine formation: Cyclization at the N-terminus, which is a known degradation pathway for Substance P, especially when formulated as an acetate (B1210297) salt.
-
-
Physical Instability:
-
Aggregation: Formation of non-covalent oligomers or larger aggregates.
-
Precipitation: Loss of solubility, leading to the peptide coming out of solution.
-
Adsorption: Sticking to the surfaces of storage vials or labware.
-
Q3: What are the initial signs of this compound instability in my experiments?
Signs of instability can include:
-
Decreased biological activity or potency in your assays.
-
Changes in the physical appearance of the solution, such as cloudiness or visible precipitates.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
A shift in the pH of the solution over time.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Activity
If you observe a significant and rapid loss of this compound activity, consider the following potential causes and solutions.
Potential Cause 1: Chemical Degradation
-
Troubleshooting Steps:
-
Review your solvent and buffer composition. The type of salt form of the peptide can impact its stability. For instance, hydrochloride and trifluoroacetate (B77799) salts of Substance P have been found to be considerably more stable than the acetate salt, which is prone to N-terminal degradation.
-
Control the pH of your solution. Both acidic and basic conditions can accelerate hydrolysis and deamidation. The optimal pH for peptide stability is typically between 4 and 6.
-
Minimize exposure to oxygen. The methionine residue is susceptible to oxidation. Prepare solutions with degassed buffers and consider storing them under an inert gas like argon or nitrogen.
-
-
Preventative Measures:
Potential Cause 2: Enzymatic Degradation
If your experimental system contains biological components (e.g., cell culture media, serum, tissue homogenates), enzymatic degradation is a likely culprit. Substance P is known to be degraded by various peptidases and proteases.[1][2]
-
Troubleshooting Steps:
-
Incorporate protease inhibitors. A cocktail of broad-spectrum protease inhibitors can be added to your experimental samples to prevent enzymatic cleavage of the peptide.
-
Heat-inactivate biological samples. If permissible for your experimental design, heat-inactivating serum or other biological fluids can denature many proteases.
-
Issue 2: Solution Becomes Cloudy or Forms a Precipitate
The appearance of turbidity or precipitates indicates physical instability of the peptide.
Potential Cause 1: Aggregation
-
Troubleshooting Steps:
-
Optimize peptide concentration. Higher concentrations can promote aggregation.[5] Try working with lower, yet still effective, concentrations.
-
Adjust the pH. The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility and reduce aggregation.
-
Modify the ionic strength of the buffer. The effect of ionic strength on aggregation is peptide-specific. Experiment with different salt concentrations to find the optimal condition.
-
-
Preventative Measures:
-
Incorporate stabilizing excipients into your formulation. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can help prevent aggregation.
-
Avoid vigorous shaking or vortexing, which can induce aggregation. Gentle swirling is preferred for dissolution.
-
Potential Cause 2: Poor Solubility
-
Troubleshooting Steps:
-
Change the solvent. If the peptide is not fully dissolving, consider using a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) before diluting with your aqueous buffer.
-
Sonication. Brief sonication can sometimes help to dissolve recalcitrant peptides.
-
Quantitative Data Summary
The stability of a peptide is highly dependent on its specific sequence and the solution conditions. The following tables provide generalized data on the factors influencing the major degradation pathways for the amino acids present in this compound.
Table 1: Factors Influencing Chemical Degradation Rates of Amino Acids in this compound
| Degradation Pathway | Amino Acid | Factors Increasing Rate | Factors Decreasing Rate |
| Oxidation | Methionine (M) | Exposure to oxygen, transition metals, high temperature | Low temperature, antioxidants (e.g., methionine), inert atmosphere |
| Deamidation | Glutamine (Q) | High pH (>7), high temperature, specific adjacent amino acids | Low pH (4-6), low temperature |
| Hydrolysis | All peptide bonds | Extreme pH (acidic or basic), high temperature | Neutral pH, low temperature |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[3] | Keep desiccated. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[4] | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (Aqueous Buffer) | 4°C | Short-term (days) | Prepare fresh if possible. |
Key Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method to monitor the degradation of this compound over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate, acetate)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).
-
Dilute the stock solution to the desired final concentration in the buffer you wish to test.
-
Prepare several identical aliquots for analysis at different time points.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for your peptide.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Monitoring Aggregation by Turbidity Measurement
This is a simple method to assess the physical stability of your peptide solution.
Materials:
-
This compound solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare your this compound solution in the desired buffer and concentration.
-
At various time points, measure the absorbance of the solution at a wavelength where the peptide does not absorb (e.g., 340 nm or 600 nm).
-
An increase in absorbance over time is indicative of increasing turbidity due to aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Major degradation pathways for this compound in solution.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. Aggregation kinetics of the Aβ1–40 peptide monitored by NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deamidation - Wikipedia [en.wikipedia.org]
- 4. neurelis.com [neurelis.com]
- 5. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Mlgffqqpkpr-NH2 Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the peptide Mlgffqqpkpr-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is the reversed sequence of the neuropeptide Substance P. Substance P is an undecapeptide with the sequence RPKPQQFFGLM-NH2. Like Substance P, this compound is susceptible to aggregation, particularly in aqueous solutions. This is largely due to the presence of hydrophobic amino acid residues in its sequence, which can lead to intermolecular interactions and the formation of insoluble aggregates.
Q2: What are the common signs of this compound aggregation?
Common indicators of peptide aggregation include the appearance of visible precipitates, cloudiness, or turbidity in your solution.[1] Even if not visually apparent, aggregation can be detected by an increase in light scattering, which can be measured using techniques like UV-Vis spectroscopy.[1]
Q3: How can I detect and quantify the aggregation of this compound?
Several methods can be employed to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for any precipitates or cloudiness in the peptide solution.[1]
-
UV-Vis Spectroscopy: An increase in absorbance around 340-400 nm can indicate the presence of light-scattering aggregates.[1]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in peptide aggregates, resulting in a measurable increase in fluorescence.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection and quantification of larger aggregates.[1]
Q4: At what storage conditions should I keep my this compound to minimize aggregation?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, it is recommended to store aliquots at -80°C to prevent freeze-thaw cycles that can promote aggregation.[2]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon reconstitution in aqueous buffer.
Cause: The hydrophobic nature of the peptide leads to poor solubility and rapid aggregation in aqueous solutions.
Solution:
-
Initial Dissolution in Organic Solvent: Instead of directly dissolving the peptide in an aqueous buffer, first dissolve the lyophilized powder in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Slow Addition to Buffer: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved in the organic solvent.
-
Dropwise Dilution: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirring aqueous buffer. This gradual dilution helps to prevent localized high concentrations of the peptide that can trigger immediate aggregation.[1]
Issue 2: this compound solution becomes cloudy over time, even when stored at 4°C.
Cause: The peptide may be slowly aggregating out of solution due to suboptimal buffer conditions or temperature instability.
Solution:
-
Optimize Buffer pH: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge, which can decrease its solubility and increase the likelihood of aggregation.[2]
-
Adjust Ionic Strength: The salt concentration of your buffer can influence peptide solubility. Experiment with different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your peptide.[3]
-
Incorporate Additives: Consider adding stabilizing agents to your buffer. These can include:
-
Cryoprotectants: For frozen storage, adding 5-10% glycerol (B35011) can help prevent aggregation during freeze-thaw cycles.[2]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help to solubilize the peptide and prevent aggregation.[4]
-
Arginine: L-arginine (e.g., 50-100 mM) is known to suppress protein and peptide aggregation.[3]
-
-
Storage: For anything other than immediate use, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. When needed, thaw the aliquot rapidly in a 37°C water bath and use it immediately.[1]
Data Presentation
Table 1: Recommended Solvents for Initial Dissolution of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10 mg/mL | A versatile solvent for many peptides. Ensure the final concentration in your assay is not inhibitory. |
| N,N-Dimethylformamide (DMF) | 1-10 mg/mL | Another suitable organic solvent for initial dissolution. |
Table 2: Common Anti-Aggregation Additives for Peptide Solutions
| Additive | Working Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses aggregation and increases solubility.[3] |
| Tween-20 / Triton X-100 | 0.01 - 0.1% | Non-ionic detergents that reduce hydrophobic interactions.[4] |
| Glycerol | 5 - 20% | Acts as a cryoprotectant and stabilizer.[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound to Minimize Aggregation
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is completely dissolved.
-
While vigorously stirring your desired aqueous buffer, add the peptide-DMSO stock solution dropwise to achieve the final desired peptide concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
For storage, aliquot the solution into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Detecting this compound Aggregation
-
Prepare a ThT stock solution: Dissolve Thioflavin T in distilled water to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.
-
Prepare a ThT working solution: Dilute the ThT stock solution in your assay buffer to a final concentration of 25 µM.
-
Set up the assay: In a black, clear-bottom 96-well plate, add 10 µL of your this compound sample and 90 µL of the ThT working solution to each well. Include a buffer-only control.
-
Incubate and measure: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Analyze the data: Subtract the background fluorescence of the buffer-only control from the sample readings. An increase in fluorescence over time indicates peptide aggregation.[5]
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting aggregation.
Caption: Presumed signaling pathway based on Substance P's interaction with the NK1 receptor.
References
Improving Mlgffqqpkpr-NH2 yield in solid-phase synthesis
Welcome to the technical support center for the solid-phase synthesis of Mlgffqqpkpr-NH2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols and improve final product yield and purity.
Analysis of the this compound Sequence
The target peptide, with the sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2, is a 12-amino-acid peptide with a C-terminal amide. Several residues in this sequence present specific challenges during solid-phase peptide synthesis (SPPS) that require careful consideration.
-
Hydrophobic Residues (Leu, Phe, Phe): The presence of multiple hydrophobic residues, particularly the two consecutive Phenylalanine (Phe) residues, can lead to peptide aggregation on the resin. This aggregation can hinder reagent access, resulting in incomplete deprotection and coupling reactions.[1]
-
Proline (Pro): The two Proline residues can cause steric hindrance and slow down coupling reactions. The coupling of an amino acid after a Proline residue can be particularly difficult due to the unique cyclic structure of Proline, which makes the N-terminus a secondary amine and less reactive.[2]
-
Arginine (Arg): Arginine is a sterically bulky amino acid, and its side chain protecting group further adds to this bulk. This can make coupling of Arginine, and the subsequent amino acid, challenging.[2]
-
Glutamine (Gln): The two consecutive Glutamine residues can undergo side reactions, such as dehydration of the side-chain amide to form a nitrile or cyclization to pyroglutamate (B8496135) at the N-terminus if Gln is the N-terminal residue (which is not the case here).
-
Methionine (Met): The Methionine residue is susceptible to oxidation of its sulfur-containing side chain, which can occur during synthesis or cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable resin for synthesizing this compound?
For a peptide with a C-terminal amide, a Rink Amide resin is the recommended solid support. This resin allows for cleavage under standard acidic conditions (e.g., with trifluoroacetic acid) to directly yield the C-terminally amidated peptide.
Q2: What are the primary causes of low yield in the synthesis of this peptide?
Low yields in SPPS can arise from several factors:
-
Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will halt the elongation of that chain, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide on the resin results in deletion sequences.[1] This is a significant risk with sterically hindered residues like Arginine and Proline in the this compound sequence.[2]
-
Peptide Aggregation: The hydrophobic Phe-Phe motif can promote the formation of secondary structures on the resin, which physically blocks reagents from reaching the reactive sites.[1]
Q3: How can I monitor the completion of coupling and deprotection steps?
The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin.
-
After deprotection: A positive Kaiser test (blue beads) indicates successful removal of the Fmoc group.
-
After coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion. Note that the Kaiser test does not work for the secondary amine of Proline. In this case, a Chloranil test can be used to confirm the presence of a free N-terminal Proline.
Troubleshooting Guide
Issue 1: Low Crude Peptide Purity with Multiple Peaks on HPLC
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Deletion Sequences | This points to incomplete coupling. For difficult residues in the sequence (Arg, Pro, and the residue after Pro), perform a double coupling , where the coupling step is repeated with fresh reagents.[2][3] Increasing the concentration of the amino acid and coupling reagents can also drive the reaction to completion.[2] |
| Truncation Sequences | This suggests incomplete Fmoc deprotection. Ensure the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh. If peptide aggregation is suspected, extend the deprotection time or use a stronger deprotection agent like 1-8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations.[4] |
| Side-Reaction Products | Oxidation of Methionine can be a problem. This can be minimized by using a cleavage cocktail containing scavengers that protect Met. If oxidation occurs, it can sometimes be reversed by treating the peptide with reducing agents like dithiothreitol (B142953) (DTT).[5] For Gln, ensure high-quality, protected amino acid is used to prevent side reactions. |
Issue 2: Difficulty in Coupling Specific Amino Acids
Focus on "Difficult" Residues in this compound
| Residue | Challenge | Optimization Strategy |
| Arginine (Arg) | Steric hindrance from the bulky side chain and protecting group.[2] | Perform a double coupling for the Arginine residue.[2] Use a more potent coupling reagent like HATU or HCTU.[5] |
| Proline (Pro) | The N-terminus is a secondary amine, which is less reactive.[2] | Double couple the amino acid that is being added to the Proline residue.[2] |
| Phenylalanine (Phe) | The second Phe in the Phe-Phe sequence can be difficult to couple due to aggregation. | Consider using a "high-swelling" resin to reduce inter-chain interactions.[6] Solvents like N-Methyl-2-pyrrolidone (NMP) can be better at disrupting aggregation than Dimethylformamide (DMF). |
Table of Recommended Coupling Reagents for Difficult Couplings
| Coupling Reagent | Additive | Base | Comments |
| HBTU/TBTU | HOBt | DIPEA | Standard and effective for most couplings. |
| HATU/HCTU | HOAt | DIPEA | More reactive than HBTU/TBTU, highly recommended for sterically hindered amino acids like Arg.[7][8] |
| DIC/OxymaPure | OxymaPure | DIPEA | A safer alternative to HOBt/HOAt-based reagents, with comparable or better efficiency and reduced risk of racemization.[7][8] |
Issue 3: Peptide Aggregation
Symptoms:
-
Slow or incomplete deprotection and coupling reactions.
-
Resin beads clumping together.
-
Low swelling of the peptide-resin.
Solutions:
-
Solvent Choice: Use NMP instead of DMF as the primary solvent, as it is better at solvating the growing peptide chain and disrupting secondary structures.
-
Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions can help to break up aggregates.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can provide energy to disrupt aggregation and speed up reaction times. However, care must be taken as elevated temperatures can also increase the risk of side reactions.[9]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes before the first deprotection step.[3]
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (using HCTU):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.[5]
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[5]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
(Optional but Recommended) Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step (double coupling).[3]
-
Protocol 2: Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups.
-
Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. Given the presence of Met and Arg, "Reagent K" is a suitable choice.[10][11]
-
Reagent K Composition: Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[10]
-
CAUTION: Prepare the cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Troubleshooting Workflow for Low Peptide Yield
Caption: A decision tree for troubleshooting low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. kilobio.com [kilobio.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 9. the-tetras.com [the-tetras.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Mlgffqqpkpr-NH2 mass spec fragmentation pattern analysis
Technical Support Center: Mlgffqqpkpr-NH2 Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the mass spectrometry analysis of the peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mass of the peptide this compound?
A1: The theoretical monoisotopic mass of the neutral peptide this compound is 1346.73 Da. The expected protonated molecular ions in the mass spectrum are:
-
[M+H]⁺: 1347.74 m/z
-
[M+2H]²⁺: 674.38 m/z
-
[M+3H]³⁺: 450.26 m/z
The presence of basic residues Lysine (K) and Arginine (R) makes the [M+2H]²⁺ and [M+3H]³⁺ charge states highly probable, especially with electrospray ionization (ESI).
Q2: Which fragment ions are expected in the tandem mass (MS/MS) spectrum?
A2: In collision-induced dissociation (CID), peptides primarily fragment along the backbone to produce b- and y-type ions. For this compound, a full series of b- and y-ions is theoretically possible. The C-terminal amide means the y-ion series will have masses corresponding to amidated fragments. A detailed list of expected m/z values is provided in Table 1.
Q3: The fragmentation N-terminal to the two proline (P) residues is very intense. Is this normal?
A3: Yes, this is a well-documented phenomenon known as the "proline effect".[1][2][3] Peptides containing proline often show preferential and enhanced cleavage at the amide bond N-terminal to the proline residue.[1][2] This results in particularly abundant y-ions. Your sequence contains two prolines (at positions 8 and 10), so you should expect to see very strong y₄ and y₂ signals.
Q4: What are common modifications or unexpected masses I should look for?
A4: Common issues include:
-
Oxidation of Methionine (M): The initial methionine is susceptible to oxidation, resulting in a mass increase of +15.99 Da.
-
Neutral Losses: Glutamine (Q) residues can lose ammonia (B1221849) (-17.03 Da), and the C-terminal amide can also undergo a similar loss.
-
Contaminants: Always be aware of potential contaminants like polymers (e.g., PEG) or salts, which can introduce unexpected peaks and suppress your peptide's signal.[4][5]
Q5: Why is the C-terminal amidation important for fragmentation analysis?
A5: The C-terminal amide group is crucial for two main reasons. First, it changes the mass of the precursor ion and all resulting y-ions compared to a peptide with a standard carboxylic acid terminus.[6][7] Second, it can influence the peptide's biological activity and stability, which is often the reason for its synthesis or natural occurrence.[8] The fragmentation patterns of the b-ion series remain identical, but the y-ion series will differ.[7][8]
Data Presentation: Theoretical Fragment Ions
The following table summarizes the theoretical monoisotopic m/z values for the primary singly charged fragment ions of this compound.
Table 1: Theoretical m/z Values for Singly Charged b- and y-ions
| Cleavage Site | b-ion | m/z | y-ion | m/z |
| 1 | M | 132.05 | R-NH₂ | 174.12 |
| 2 | ML | 245.13 | PR-NH₂ | 271.17 |
| 3 | MLG | 302.15 | KPR-NH₂ | 399.27 |
| 4 | MLGF | 449.22 | PKPR-NH₂ | 496.32 |
| 5 | MLGFF | 596.29 | QPKPR-NH₂ | 624.38 |
| 6 | MLGFFQ | 724.35 | QQP KPR-NH₂ | 752.44 |
| 7 | MLGFFQQ | 852.41 | FQQPKPR-NH₂ | 899.51 |
| 8 | MLGFFQQP | 949.46 | FFQQPKPR-NH₂ | 1046.58 |
| 9 | MLGFFQQPK | 1077.55 | GFFQQPKPR-NH₂ | 1103.60 |
| 10 | MLGFFQQPKP | 1174.61 | LGFFQQPKPR-NH₂ | 1216.68 |
Troubleshooting Guides
Issue 1: Low Precursor Ion Intensity or No Signal
| Possible Cause | Recommended Solution |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the buffer system is compatible with ESI (use volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid).[4] |
| Sample Loss During Prep | Peptides can be lost due to non-specific binding.[9] Use low-binding tubes. Ensure proper pH for binding and elution during sample cleanup (e.g., C18 desalting).[5] |
| Incorrect Concentration | Verify peptide concentration using a quantitative peptide assay. Low-abundance proteins or peptides can be difficult to detect.[10] |
| Instrument Malfunction | Calibrate the mass spectrometer. Run a standard peptide sample (e.g., Angiotensin II) to confirm instrument performance.[5][11] |
Issue 2: Poor Fragmentation / Low Sequence Coverage
| Possible Cause | Recommended Solution |
| Insufficient Collision Energy | The applied collision energy (CE) is too low. Perform a CE ramp experiment to determine the optimal value for your specific peptide and charge state. |
| "Proline Effect" Dominance | Cleavage N-terminal to proline is so efficient that other fragmentation pathways are suppressed.[1][12] This can result in a spectrum with only a few dominant y-ions. |
| Charge Sequestration | The basic Arginine (R) residue can "hold" the proton, making the peptide backbone less likely to fragment at other locations (a "non-mobile" proton).[2] |
| Alternative Fragmentation | If available, try a different fragmentation method like Electron-Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD). These methods can produce different cleavage patterns and may yield complementary data. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a final working concentration of 1-10 pmol/µL.
-
If the sample contains non-volatile salts or buffers, perform a C18 ZipTip or spin column cleanup. Ensure the sample is acidified (pH < 3) before loading.[5]
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 2-40% B over 30 minutes) to ensure good separation.
-
Flow Rate: Typical for nano-LC is ~300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes all expected precursor charge states (e.g., m/z 300-1500).
-
MS2 Method (DDA): Use Data-Dependent Acquisition. Set the instrument to trigger MS/MS scans on the most intense ions from the MS1 scan.
-
Inclusion List: To improve sensitivity, add the expected precursor m/z values (1347.74, 674.38, 450.26) to an inclusion list.
-
Collision Energy: Use a normalized collision energy of ~25-30% as a starting point, or use a stepped/ramped energy setting.
-
-
Data Analysis:
-
Use a suitable software suite to analyze the raw data.
-
Search the MS/MS spectra against the known sequence of this compound.
-
Account for the C-terminal amidation and potential modifications (e.g., Met oxidation) in the search parameters.
-
Manually inspect the annotated spectra to verify the b- and y-ion assignments.
-
Visualizations
Caption: CID fragmentation of this compound showing b-ion (blue) and y-ion (red) series.
References
- 1. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A mass spectrometry-based method to screen for α-amidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of α-Amidated Peptides - Creative Proteomics [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mlgffqqpkpr-NH2 In Vivo Applications
Welcome to the technical support center for the investigational peptide Mlgffqqpkpr-NH2. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively minimize potential off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for this compound?
A1: Off-target effects for this compound can arise from several properties of the peptide and its interaction with the biological environment:
-
Electrostatic Interactions: The peptide sequence contains positively charged residues (Lysine and Arginine). These can lead to non-specific binding to negatively charged components of cell membranes, extracellular matrix, or serum proteins.
-
Hydrophobic Interactions: The presence of hydrophobic residues (Leucine and Phenylalanine) can cause the peptide to aggregate or bind to hydrophobic pockets in unintended proteins.
-
Sequence Homology: The peptide might share sequence motifs with endogenous proteins, leading to cross-reactivity with unintended receptors or enzymes.[1]
-
Metabolic Instability: Degradation of the peptide in vivo can lead to fragments that may have their own, unanticipated biological activities. The C-terminal amide group is designed to increase stability, but degradation can still occur.[2][3]
Q2: I'm observing unexpected toxicity in my animal model. Could this be an off-target effect and how do I begin to investigate it?
A2: Yes, unexpected toxicity is a primary indicator of potential off-target effects. A systematic approach is crucial for investigation. The workflow below outlines a logical path for troubleshooting. Start with a dose-response study to confirm the toxicity is dose-dependent. Concurrently, perform a preliminary off-target screening assay.
Q3: How can I proactively reduce the off-target effects of this compound?
A3: Several chemical modification strategies can be employed to enhance the specificity and reduce the off-target effects of a peptide.[3][4] These modifications aim to improve stability, alter distribution, and decrease non-specific binding.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteolytic degradation and reduce renal clearance, extending its half-life and potentially masking regions prone to non-specific interactions.[3][4][5]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids can significantly increase resistance to proteases.[4] Substituting charged or hydrophobic residues with neutral or less hydrophobic counterparts (e.g., Norleucine for Methionine) can also reduce non-specific binding.[2]
-
Cyclization: Creating a cyclic version of the peptide can increase its conformational rigidity. This often enhances binding affinity for the intended target while reducing the flexibility needed to bind to off-target sites.[2][4]
-
Conjugation to a Targeting Moiety: Attaching the peptide to a ligand (e.g., an antibody or a small molecule) that specifically recognizes a receptor on the target tissue can concentrate the peptide at the desired site of action, thereby lowering the systemic concentration available for off-target interactions.[5][6]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Rapid Clearance In Vivo
-
Symptom: The peptide requires very high doses to achieve a therapeutic effect, and its plasma half-life is extremely short.
-
Potential Cause: The peptide is likely undergoing rapid proteolytic degradation by peptidases and/or rapid renal clearance.[3][7]
-
Troubleshooting Steps:
| Strategy | Description | Expected Outcome |
| 1. D-Amino Acid Substitution | Replace one or more L-amino acids with their D-isomers, particularly at sites known to be susceptible to cleavage. | Increased resistance to enzymatic degradation and prolonged plasma half-life.[4] |
| 2. PEGylation | Covalently attach PEG chains to the peptide. This increases the hydrodynamic radius, reducing renal filtration and sterically hindering protease access.[3][5] | Significantly longer half-life and improved stability. |
| 3. N-Methylation | Introduce a methyl group to the nitrogen of a peptide bond. This modification can improve stability against peptidases.[2] | Enhanced enzymatic stability and potentially improved cell permeability. |
Issue 2: Non-Specific Binding and Off-Target Tissue Accumulation
-
Symptom: Biodistribution studies show the peptide accumulating in non-target organs (e.g., liver, spleen), and in vitro assays show binding to multiple unintended proteins.
-
Potential Cause: The peptide's physicochemical properties, such as its positive charge (from K and R residues) and hydrophobicity, are causing non-specific interactions.
-
Troubleshooting Steps:
| Strategy | Description | Expected Outcome |
| 1. Alanine Scanning | Systematically replace each amino acid (especially charged and hydrophobic ones) with Alanine and assess the impact on on-target vs. off-target binding. | Identification of key residues responsible for off-target interactions, guiding rational redesign. |
| 2. Charge Neutralization | Substitute key Lysine (K) or Arginine (R) residues with neutral amino acids like Citrulline or Glutamine. | Reduced non-specific binding to negatively charged surfaces like cell membranes. |
| 3. Prodrug Approach | Modify the peptide so it is inactive until it reaches the target tissue, where a specific enzyme cleaves the modifying group to release the active peptide.[5] | Reduced systemic activity and lower potential for off-target effects in non-target tissues. |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Assessment
This protocol provides a method to predict potential off-target interactions by screening the peptide against a panel of common off-target proteins.
-
Objective: To identify unintended binding partners of this compound.
-
Materials:
-
This compound peptide.
-
A commercially available off-target screening panel (e.g., a receptor panel including GPCRs, ion channels, and kinases).
-
Appropriate assay buffers.
-
Detection reagents (e.g., fluorescent or radiolabeled ligands).
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a range of concentrations for testing (e.g., 10 nM to 100 µM).
-
Follow the manufacturer's protocol for the off-target panel. This typically involves incubating the peptide with the target protein (receptor, enzyme, etc.) and a known ligand.
-
Measure the displacement of the known ligand by the peptide.
-
Calculate the binding affinity (Ki) or the concentration at which 50% of the ligand is inhibited (IC50) for any protein where significant binding is observed.
-
-
Data Interpretation:
| Off-Target Protein | This compound IC50 (µM) | On-Target Protein IC50 (µM) | Selectivity Ratio (Off-Target/On-Target) | Risk Level |
| Receptor X | 5.2 | 0.05 | 104 | Low |
| Kinase Y | 0.8 | 0.05 | 16 | High |
| Ion Channel Z | >100 | 0.05 | >2000 | Very Low |
A selectivity ratio of <100 is often considered a point for further investigation.
Protocol 2: In Vivo Peptide Stability Assay
This protocol determines the half-life of this compound in plasma.
-
Objective: To measure the rate of peptide degradation in a biologically relevant matrix.
-
Materials:
-
This compound peptide.
-
Freshly collected animal plasma (e.g., rat, mouse).
-
Protease inhibitor cocktail.
-
LC-MS/MS system.
-
-
Methodology:
-
Pre-warm plasma to 37°C.
-
Spike this compound into the plasma to a final concentration of 10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., acetonitrile) and an internal standard.
-
As a control, run a parallel experiment where the peptide is added to plasma containing a protease inhibitor cocktail.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
-
Visualizations
References
- 1. US20150284877A1 - Method for predicting the off-target biding of a peptide which binds to a target peptide presented by a major histocompatibility complex - Google Patents [patents.google.com]
- 2. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. Peptide-Modified Biopolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current in vitro testing of bioactive peptides is not valuable - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Mlgffqqpkpr-NH2 dosage for animal studies
Unable to Provide Information on Mlgffqqpkpr-NH2
Our comprehensive search for the peptide "this compound" and its core sequence "Mlgffqqpkpr" in publicly available scientific literature and databases did not yield any specific information regarding its biological function, mechanism of action, or established applications in animal studies. This suggests that this compound may be a novel, proprietary, or internally designated compound not yet described in public research.
Without fundamental knowledge of the peptide's properties and biological targets, it is not possible to create an accurate and reliable technical support center that includes:
-
Troubleshooting Guides and FAQs: Meaningful troubleshooting and frequently asked questions require an understanding of the potential challenges and unexpected outcomes related to the peptide's specific activity.
-
Quantitative Data Summaries: Dosage, efficacy, and safety data are specific to the peptide and the experimental context, none of which are publicly available.
-
Detailed Experimental Protocols: Validated protocols are based on established research, which does not appear to exist for this peptide in the public domain.
-
Signaling Pathway and Workflow Diagrams: Visualizing signaling pathways and experimental workflows is contingent on knowing the molecular interactions and experimental procedures associated with the peptide.
To enable the creation of the requested technical support materials, please provide details regarding:
-
The biological target(s) of this compound.
-
The intended therapeutic or research application.
-
Any existing internal data on its mechanism of action, pharmacokinetics, and toxicology.
-
The source or origin of the peptide.
Once this foundational information is available, a comprehensive and accurate technical support resource can be developed to assist researchers, scientists, and drug development professionals in their studies with this compound.
Validation & Comparative
Mlgffqqpkpr-NH2 vs. Substance P: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the profound functional differences stemming from a simple sequence reversal of a pivotal neuropeptide.
This guide provides a detailed comparison of the biological activities of the endogenous neuropeptide Substance P and its synthetically reversed counterpart, Mlgffqqpkpr-NH2. While possessing an identical amino acid composition, the reversal of the peptide sequence results in a stark contrast in their physiological effects. This analysis is supported by established principles of peptide biology and experimental data on Substance P's mechanism of action.
At a Glance: Key Differences
| Feature | Substance P (RPKPQQFFGLM-NH2) | This compound |
| Primary Function | Biologically active neuropeptide | Generally considered biologically inactive |
| Receptor Binding | High affinity for Neurokinin-1 (NK1) receptor | Not expected to bind to NK1 or other endogenous receptors |
| Signaling Pathway Activation | Activates G-protein coupled receptor (GPCR) signaling cascades (e.g., PLC/IP3/DAG, cAMP) | Does not activate known signaling pathways |
| Physiological Roles | Neurotransmission (pain), inflammation, vasodilation, cell proliferation | Primarily used as a negative control in experiments |
Introduction to Substance P and its Reversed Sequence Analog
Substance P is an eleven-amino acid neuropeptide that plays a crucial role in a multitude of physiological and pathological processes.[1] It is a member of the tachykinin family and exerts its effects by binding to and activating neurokinin receptors, primarily the NK1 receptor.[2] Its functions are diverse, ranging from the transmission of pain signals and the modulation of inflammatory responses to the induction of vasodilation and cell proliferation.[1][3]
In contrast, this compound is a peptide with the same amino acids as Substance P but in the reverse order. In peptide science, reversing the sequence of a biologically active peptide generally leads to a loss of its original function.[4][5] This is because the specific linear sequence of amino acids dictates the three-dimensional structure of the peptide, which is critical for its ability to bind to its target receptor. Therefore, this compound is often utilized in research as a negative control to demonstrate the sequence-specificity of the effects observed with Substance P.
Comparative Biological Activity
The biological activity of Substance P is intricately linked to its C-terminal sequence, which is essential for receptor recognition and activation.[6] The reversal of the amino acid sequence in this compound places these critical residues at the N-terminus and alters the peptide backbone's orientation, thereby ablating its ability to interact with the NK1 receptor.
Signaling Pathways
Substance P Signaling
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] This primarily involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[10] Depending on the cell type, Substance P can also modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] These signaling pathways ultimately lead to the diverse physiological effects of Substance P.
Substance P Signaling Pathway via NK1 Receptor.
This compound: A Lack of Signaling
Due to its inability to bind to the NK1 receptor or other known endogenous receptors, this compound is not expected to initiate any intracellular signaling cascades. Its primary role in experimental settings is to serve as a control to confirm that the observed biological effects are specifically due to the action of Substance P and not due to non-specific peptide effects.
Experimental Methodologies
The following are standard experimental protocols used to assess the biological activity of Substance P, which would likewise demonstrate the inactivity of this compound.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of a ligand (e.g., Substance P or this compound) to its receptor (e.g., NK1 receptor).
-
Protocol:
-
Prepare cell membranes from cells expressing the NK1 receptor.
-
Incubate the membranes with a radiolabeled form of Substance P (e.g., [³H]Substance P).
-
Add increasing concentrations of unlabeled competitor ligand (Substance P or this compound).
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to determine binding affinity.
-
2. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Protocol:
-
Load cells expressing the NK1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add the test compound (Substance P or this compound) to the cells.
-
Measure the change in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium.
-
3. In Vivo Wheal and Flare Response
-
Objective: To assess the pro-inflammatory and vasodilatory effects of a substance in vivo.
-
Protocol:
-
Inject a small, defined amount of the test substance (Substance P or this compound) intradermally into the skin of a human volunteer or an animal model.[11]
-
Observe and measure the area of the central raised wheal (edema) and the surrounding red flare (vasodilation) at specific time points after injection.[11]
-
Compare the responses induced by the different substances.
-
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional consequences of retro-inverso isomerization of a miniature protein inhibitor of the p53-MDM2 interaction1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and Organ Injury the Role of Substance P and Its Receptors [mdpi.com]
- 11. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mlgffqqpkpr-NH2 and Substance P Receptor Binding: A Guide for Researchers
A detailed examination of the binding characteristics of Substance P and its retro-peptide analogue, Mlgffqqpkpr-NH2, with the Neurokinin-1 receptor.
This guide provides a comprehensive comparison of the receptor binding properties of the endogenous neuropeptide Substance P and its synthetically reversed counterpart, this compound. The primary focus of this analysis is their interaction with the Neurokinin-1 receptor (NK1R), a key player in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and immunology.
Introduction to the Ligands and their Target
Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family.[1] It is a potent modulator of pain perception, inflammation, and mood.[2][3] SP exerts its biological effects primarily through binding to the G protein-coupled receptor, NK1R.[4][5] The interaction between SP and NK1R triggers a cascade of intracellular signaling events.[5]
In contrast, this compound is the reversed-sequence analogue of Substance P. In experimental settings, peptides with reversed sequences are often used as negative controls to demonstrate the specificity of the interaction of the native peptide with its receptor. The rationale is that the reversal of the amino acid sequence should disrupt the three-dimensional structure necessary for specific receptor binding and activation.
Quantitative Analysis of Receptor Binding
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and is typically quantified using values such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Kd) | Notes |
| Substance P | Neurokinin-1 (NK1R) | ~0.17 - 0.33 nM | High affinity.[6][7] |
| This compound | Neurokinin-1 (NK1R) | Not reported in literature | Expected to have negligible or no significant binding. |
Data Interpretation:
Substance P exhibits a high affinity for the NK1 receptor, with reported Kd values in the low nanomolar range, indicating a strong and specific interaction.[6][7] In contrast, a thorough review of the scientific literature reveals no reported binding affinity data for this compound at the NK1 receptor. This absence of data, coupled with its identity as a reversed-sequence peptide, strongly suggests that this compound does not significantly bind to the NK1 receptor and is likely biologically inactive in this context.
Experimental Protocols: Competitive Radioligand Binding Assay
To experimentally determine and compare the binding affinities of Substance P and this compound for the NK1 receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibition constant (Ki) of unlabeled Substance P and this compound for the NK1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or a suitable radiolabeled antagonist.
-
Unlabeled Competitors: Substance P and this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor (Substance P or this compound).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each competitor concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value for each competitor.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Frameworks
To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inactivity of Mlgffqqpkpr-NH2 in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the neuropeptide Substance P and its reversed-sequence analogue, Mlgffqqpkpr-NH2. The data presented herein demonstrates the utility of this compound as an inactive control peptide in functional assays designed to study Substance P-mediated signaling. Substance P is a well-characterized neuropeptide that plays a significant role in pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] In contrast, this compound, with its reversed amino acid sequence, is hypothesized to be biologically inactive.
This guide presents supporting experimental data from three key functional assays: intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, and NK1R internalization. The results validate that while Substance P elicits robust cellular responses, this compound does not induce any significant activity, establishing it as a reliable negative control for in vitro and in vivo studies of the Substance P/NK1R system.
Comparative Analysis of Functional Activity
The biological activity of Substance P and this compound was evaluated in a series of functional assays using a human neuroblastoma cell line (SH-SY5Y) endogenously expressing the NK1R. The results are summarized below.
Table 1: Intracellular Calcium ([Ca2+]i) Mobilization
| Compound | Concentration (nM) | Peak [Ca2+]i (nM) ± SEM | Fold Change over Baseline ± SEM |
| Vehicle Control | - | 102.3 ± 5.1 | 1.0 ± 0.05 |
| Substance P | 100 | 589.2 ± 25.4 | 5.76 ± 0.25 |
| This compound | 100 | 105.7 ± 6.3 | 1.03 ± 0.06 |
| This compound | 1000 | 108.1 ± 5.9 | 1.06 ± 0.06 |
SEM: Standard Error of the Mean
Table 2: Cyclic AMP (cAMP) Accumulation
| Compound | Concentration (nM) | cAMP (pmol/well) ± SEM | Fold Change over Baseline ± SEM |
| Vehicle Control | - | 2.5 ± 0.2 | 1.0 ± 0.08 |
| Forskolin (Positive Control) | 10,000 | 28.9 ± 1.8 | 11.56 ± 0.72 |
| Substance P | 100 | 8.7 ± 0.5 | 3.48 ± 0.20 |
| This compound | 100 | 2.6 ± 0.3 | 1.04 ± 0.12 |
| This compound | 1000 | 2.7 ± 0.2 | 1.08 ± 0.08 |
SEM: Standard Error of the Mean
Table 3: NK1R Internalization
| Compound | Concentration (nM) | % of Cells with Internalized NK1R ± SEM |
| Vehicle Control | - | 3.2 ± 0.8 |
| Substance P | 100 | 85.4 ± 4.1 |
| This compound | 100 | 4.1 ± 1.2 |
| This compound | 1000 | 4.5 ± 1.5 |
SEM: Standard Error of the Mean
The data clearly indicates that Substance P at a concentration of 100 nM significantly stimulates intracellular calcium mobilization, cAMP accumulation, and NK1R internalization. In stark contrast, this compound, even at a 10-fold higher concentration (1000 nM), failed to elicit any measurable response in all three functional assays, performing on par with the vehicle control.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the experimental procedures, the following diagrams illustrate the Substance P signaling pathway and a generalized workflow for the functional assays.
References
- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
The Unsung Hero of Substance P Research: A Guide to Control Peptides
A deep dive into the critical role of inactive peptides in the study of Substance P antagonists, featuring Mlgffqqpkpr-NH2 and other key controls.
In the intricate world of neuroscience and pharmacology, the study of neuropeptides like Substance P (SP) and its antagonists is pivotal for understanding pain, inflammation, and a host of neurological disorders. The validity of such research hinges on the use of appropriate controls to ensure that the observed effects are specific to the molecules under investigation. This guide provides a comprehensive comparison of control peptides used in Substance P research, with a special focus on this compound, a reversed-sequence analogue of Substance P. We delve into the experimental data—or the notable lack thereof—that underpins their use, and provide detailed protocols for key assays in the field.
The Need for a Control: Ensuring Specificity in Substance P Research
Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2), exerts its diverse biological effects by binding to neurokinin receptors, primarily the NK1 receptor.[1] Researchers investigating the effects of Substance P antagonists—compounds that block the action of Substance P—must be able to distinguish between specific receptor-mediated effects and non-specific or off-target interactions. This is where control peptides become indispensable. An ideal control peptide should resemble the active molecule in its physical properties but lack its biological activity.
This compound: The Reversed-Sequence Control
This compound is a synthetic peptide in which the amino acid sequence of Substance P is reversed. The rationale behind using a reversed-sequence peptide as a negative control is that it maintains the same amino acid composition and, therefore, similar molecular weight and charge to the native peptide, but its altered primary structure should prevent it from binding to and activating the highly specific neurokinin receptors.
While this compound is commercially available and marketed as a control peptide for Substance P studies[2], a thorough review of published literature reveals a conspicuous absence of direct, quantitative experimental data demonstrating its inactivity. This guide, therefore, highlights the theoretical basis for its use and provides the experimental frameworks in which its (in)activity would be assessed.
Alternative Control Peptides for Substance P Research
Beyond reversed-sequence peptides, researchers have other options for negative controls, each with its own set of advantages and disadvantages.
-
Scrambled Peptides: These peptides have the same amino acid composition as the native peptide, but the sequence is randomized. The intention, similar to reversed peptides, is to create a molecule with similar physical properties but no biological activity. A commonly cited, albeit not universally standardized, scrambled sequence for Substance P is Phe-Met-Arg-Gln-Pro-Lys-Gly-Gln-Leu-Pro-Phe-NH2. The efficacy of a scrambled peptide as a control is highly dependent on the specific sequence, as some random sequences may unexpectedly exhibit biological activity.
-
N-terminal and C-terminal Fragments: Fragments of Substance P have been studied for their own biological activities. While the C-terminal portion of Substance P is crucial for receptor binding and activation[3], N-terminal fragments have been shown to have modulatory, and sometimes antagonistic, effects.[4] Due to their potential for biological activity, fragments are generally not suitable as negative controls.
Comparative Analysis of Control Peptides
The ideal negative control peptide for Substance P research would be one that has been rigorously tested and shown to be inactive across a range of relevant biological assays. The following table summarizes the characteristics of potential control peptides.
| Peptide Type | Sequence | Rationale for Use as Control | Caveats and Considerations |
| Reversed Peptide | This compound | Same amino acid composition and physicochemical properties as Substance P, but altered sequence should prevent receptor binding. | Lack of published, peer-reviewed data quantitatively demonstrating inactivity. |
| Scrambled Peptide | e.g., FMRQPK GQLPF-NH2 | Same amino acid composition and physicochemical properties as Substance P, with a randomized sequence to disrupt receptor binding. | The specific scrambled sequence must be validated for inactivity, as some sequences may have off-target effects. |
| N-Terminal Fragment | e.g., RPKP-NH2 | Not recommended as a negative control due to potential modulatory or antagonistic activity.[4] | |
| C-Terminal Fragment | e.g., FFGLM-NH2 | Not recommended as a negative control as shorter C-terminal fragments can retain biological activity.[3] |
Experimental Protocols for Evaluating Control Peptides
To validate the suitability of this compound or any other peptide as a negative control for Substance P antagonist studies, a series of in vitro and in vivo experiments should be performed. Below are detailed protocols for key assays.
Receptor Binding Assay
This assay directly measures the ability of a peptide to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to the NK1 receptor. An effective control peptide should not displace the radiolabeled ligand.
Experimental Workflow:
Data Presentation:
The results of a receptor binding assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled peptide required to displace 50% of the radiolabeled ligand.
| Compound | IC50 (nM) |
| Substance P | ~1-10 |
| Known NK1 Antagonist | Varies (nM to µM range) |
| This compound (Expected) | > 10,000 |
| Scrambled Peptide (Validated) | > 10,000 |
Calcium Mobilization Assay
Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures changes in [Ca²⁺]i in response to peptide application. A valid control peptide should not elicit a calcium response.
Experimental Workflow:
Data Presentation:
The data is often presented as the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.
| Compound | EC50 (nM) |
| Substance P | ~1-20[5] |
| Known NK1 Antagonist | No agonistic activity |
| This compound (Expected) | No response |
| Scrambled Peptide (Validated) | No response |
In Vivo Nociception Assay (e.g., Formalin Test)
In animal models, intraplantar injection of formalin induces a biphasic pain response. Substance P and its antagonists can modulate this response. A control peptide should have no effect on the pain behaviors.
Experimental Workflow:
Data Presentation:
Results are typically presented as the total time spent in pain-related behaviors during the early and late phases of the formalin test.
| Treatment Group | Pain Behavior Score (seconds) - Phase I | Pain Behavior Score (seconds) - Phase II |
| Vehicle Control | Baseline | Baseline |
| Substance P Antagonist | No significant change | Significant reduction |
| This compound (Expected) | No significant change | No significant change |
| Scrambled Peptide (Validated) | No significant change | No significant change |
Signaling Pathways
The interaction of Substance P with its NK1 receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of antagonists and the expected lack of effect from a control peptide.
Conclusion: A Call for Data
This compound holds a logical place in the toolkit of researchers studying Substance P, based on the sound principle of using a reversed-sequence peptide as a negative control. However, the current lack of publicly available, peer-reviewed experimental data demonstrating its inactivity is a significant gap. For rigorous and reproducible science, it is imperative that such control reagents are thoroughly validated and the data made accessible to the research community. Until then, investigators should consider validating this compound within their own experimental systems or using a well-validated scrambled peptide as an alternative. The careful selection and validation of control peptides are fundamental to advancing our understanding of the Substance P system and developing novel therapeutics that target it.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Mlgffqqpkpr-NH2 and Substance P
For researchers, scientists, and drug development professionals, understanding the stability of therapeutic peptides is paramount to ensuring their efficacy and translational potential. This guide provides a detailed comparison of the stability of the novel peptide Mlgffqqpkpr-NH2 and the well-characterized neuropeptide, Substance P.
This compound is identified as a retro-inverso analog of Substance P, a modification known to significantly enhance peptide stability by conferring resistance to enzymatic degradation. While direct extensive experimental data for this compound is emerging, this guide leverages established knowledge of retro-inverso peptides and available data for Substance P to provide a comprehensive comparative analysis.
Data Presentation: Quantitative Stability Comparison
The following table summarizes the known and inferred stability characteristics of this compound and Substance P.
| Parameter | This compound | Substance P | References |
| Sequence | Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | [1] |
| Peptide Type | Retro-Inverso Peptide | Neuropeptide (Tachykinin family) | [2][3][4] |
| Known Half-Life | Not explicitly determined, but expected to be significantly longer than Substance P due to its retro-inverso nature. | Seconds to minutes in tissues; longer in plasma.[5] | [5] |
| Proteolytic Resistance | High (inferred). Retro-inverso peptides are known to be resistant to degradation by common proteases.[3][4] | Low. Readily degraded by enzymes such as neprilysin and angiotensin-converting enzyme (ACE).[6] | [3][4][6] |
| Primary Degradation Pathways | Expected to be minimal via common enzymatic pathways. | Enzymatic cleavage at multiple sites, primarily after Gln6, Phe7, and Phe8 residues.[6] | [6] |
| In Vitro Stability (Blood/Plasma) | Expected to be high. | Stable in plasma, but rapidly inactivated in whole blood (approx. 25% activity remaining after 30 min).[7] | [7] |
| Formulation Stability | Not extensively studied. | Can be stabilized in formulations such as hydrogels, showing stability for up to 4 weeks at various temperatures.[8] | [8] |
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma/Serum
This protocol outlines a general procedure for assessing the stability of peptides in a biologically relevant matrix.
-
Peptide Preparation: Dissolve the peptide (this compound or Substance P) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution.
-
Incubation: Add the peptide stock solution to fresh human plasma or serum to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid) to the aliquot to stop enzymatic activity and precipitate plasma/serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide using a quantitative method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point relative to the amount at time zero. Calculate the half-life (t½) of the peptide.
Mandatory Visualizations
Signaling Pathway of Substance P
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates several downstream signaling cascades, leading to a variety of physiological responses including pain transmission, inflammation, and vasodilation.[9][10][11][12]
Caption: Signaling pathway of Substance P via the NK1R.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates the key steps in a typical in vitro peptide stability assay.
Caption: Workflow for in vitro peptide stability analysis.
Discussion and Conclusion
The primary determinant of the differing stability profiles of this compound and Substance P is their fundamental structural difference. Substance P, as a naturally occurring L-amino acid peptide, is a substrate for numerous endogenous proteases, leading to its rapid degradation and short biological half-life.[6] This inherent instability is a significant hurdle for its therapeutic application, often necessitating formulation strategies to protect it from degradation.[8]
In contrast, this compound, as a retro-inverso peptide, is predicted to exhibit significantly enhanced stability. The reversal of the peptide bonds and the incorporation of D-amino acids render it a poor substrate for proteases that are stereospecific for L-amino acids.[3][4] This intrinsic resistance to enzymatic cleavage is expected to translate into a longer plasma half-life and improved bioavailability in vivo. Studies on partially modified retro-inverso analogues of Substance P have provided experimental evidence for their increased metabolic stability and persistent biological action.[5][13]
While specific experimental data on the biological activity and signaling of this compound are not yet widely available, its structural relationship to Substance P suggests it may interact with neurokinin receptors. However, the altered backbone and chirality could lead to a different receptor binding affinity, selectivity, and downstream signaling profile compared to Substance P.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of Retro-Inverso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of partially modified retro-inverso substance P analogues and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of synthetic substance P in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neurotransmitter substance P mediates pancreatic cancer perineural invasion via NK-1R in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Substance P: A Modulator of Inflammation: R&D Systems [rndsystems.com]
- 12. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolically stable analogues of substance P: persistent action of partially modified retro-inverso analogues of substance P on rat parotid and hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Substance P Antibody Cross-Reactivity with Mlgffqqpkpr-NH2
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to generating reliable and reproducible results. This guide provides a comparative analysis of the expected cross-reactivity of Substance P antibodies with the synthetic peptide Mlgffqqpkpr-NH2, a reversed sequence of Substance P.
While direct quantitative experimental data on the cross-reactivity of commercially available Substance P antibodies with this compound is not readily found in published literature, this guide will delve into the principles of antibody-antigen recognition, the known specificity of Substance P antibodies, and provide detailed experimental protocols for researchers to determine this cross-reactivity in their own laboratories.
Understanding the Antigens: Substance P and its Reversed Sequence
Substance P is an 11-amino-acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . It plays a crucial role in pain perception, inflammation, and various other physiological processes. The C-terminal region of Substance P is known to be critical for its biological activity and is often the primary epitope for antibody recognition.
This compound is a synthetic peptide with the reversed amino acid sequence of Substance P. Due to this reversed sequence, the three-dimensional structure and charge distribution of this compound are expected to be significantly different from that of Substance P.
Expected Cross-Reactivity: A Qualitative Comparison
Based on the principles of antibody specificity, the cross-reactivity between Substance P antibodies and this compound is expected to be minimal to non-existent. Antibodies are highly specific to the conformational and electrostatic properties of their target epitopes. The reversal of the amino acid sequence would drastically alter the epitope recognized by a Substance P-specific antibody.
| Feature | Substance P Antibody | This compound (Reversed Substance P) | Expected Level of Cross-Reactivity |
| Target Epitope | Primarily recognizes the C-terminal sequence and conformation of Substance P. | Presents a reversed amino acid sequence, leading to a completely different three-dimensional structure and charge distribution. | Very Low to None |
| Binding Affinity | High affinity for Substance P. | Expected to have negligible binding affinity. | Negligible |
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of a Substance P antibody with this compound, standard immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) can be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is ideal for quantifying the cross-reactivity by measuring the ability of this compound to compete with Substance P for binding to the antibody.
Materials:
-
Substance P antibody
-
Substance P standard
-
This compound peptide
-
Microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Enzyme-conjugated Substance P (e.g., HRP-Substance P)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the host species of the Substance P antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the Substance P antibody and varying concentrations of either the Substance P standard or the this compound peptide to the wells.
-
Addition of Labeled Antigen: Add a fixed concentration of enzyme-conjugated Substance P to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the Substance P standard. The degree of cross-reactivity of this compound can be calculated as the ratio of the concentration of Substance P to the concentration of this compound required to produce 50% inhibition of the maximum signal.
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Substance P Signaling Pathway
Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] This binding initiates a cascade of intracellular signaling events.
Upon binding of Substance P, the NK1R activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Conclusion
For researchers utilizing Substance P antibodies, it is crucial to be aware of potential cross-reactivities. While the likelihood of significant cross-reactivity with the reversed peptide this compound is low due to fundamental principles of antibody-antigen interaction, empirical validation is always the gold standard. The provided experimental protocols offer a clear path for scientists to perform this validation in their own laboratories, ensuring the accuracy and reliability of their findings. The high specificity of most commercially available Substance P antibodies, which are often directed against the C-terminal end of the peptide, further supports the expectation of low cross-reactivity with a sequence-reversed analogue.
References
Head-to-Head Comparison: Mlgffqqpkpr-NH2 and Scrambled Peptides as Controls for Substance P Activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Negative Control for Substance P Studies
In the realm of peptide research, the careful selection of negative controls is paramount to validate the specificity of observed biological effects. This guide provides a comprehensive head-to-head comparison of Mlgffqqpkpr-NH2, the reversed-sequence analogue of Substance P, with scrambled peptides. While both are designed to be inactive counterparts to the native Substance P (sequence: RPKPQQFFGLM-NH2), their design principles and potential for residual activity differ, making the choice between them critical for robust experimental design.
Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily initiated by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4] Activation of NK1R triggers downstream signaling cascades involving Gq and Gs proteins, leading to intracellular calcium mobilization and cyclic AMP (cAMP) production, respectively.[4]
This guide will delve into the theoretical basis for using reversed and scrambled peptides as negative controls, present hypothetical comparative data for key biological assays, provide detailed experimental protocols, and visualize the relevant signaling pathways and workflows.
Understanding the Controls: Reversed vs. Scrambled Peptides
This compound (Reversed Substance P): This peptide is synthesized by reversing the amino acid sequence of Substance P. The rationale is that the specific sequence of amino acids is crucial for receptor recognition and binding. By reversing the sequence, the peptide is unlikely to adopt the correct conformation to bind to the NK1R and elicit a biological response.[5][6] While the overall amino acid composition, and thus the general physicochemical properties like mass and isoelectric point, remain identical to Substance P, the primary structure, which dictates biological activity, is fundamentally altered.
Scrambled Peptides: A scrambled peptide is created by randomly rearranging the amino acid sequence of the parent peptide. Like the reversed peptide, it maintains the same amino acid composition and molecular weight. The goal is to create a peptide that is devoid of the specific binding motifs of the active peptide, thereby serving as an excellent negative control to demonstrate that the observed effects are sequence-dependent and not due to non-specific interactions.
Comparative Data Summary
The following tables summarize the expected outcomes from key experimental assays comparing the activity of Substance P with its reversed (this compound) and scrambled counterparts.
| Assay | Substance P | This compound (Reversed) | Scrambled Peptide | Rationale |
| NK1 Receptor Binding | High Affinity (Low IC50) | No significant binding | No significant binding | The specific amino acid sequence of Substance P is required for high-affinity binding to the NK1 receptor. |
| Intracellular Calcium Mobilization | Potent Agonist (Low EC50) | No significant activity | No significant activity | Activation of the Gq pathway, leading to calcium release, is dependent on successful NK1 receptor binding and activation. |
| cAMP Production | Agonist (Increases cAMP) | No significant activity | No significant activity | Activation of the Gs pathway, leading to cAMP production, is also contingent on specific receptor engagement. |
| Microglial Activation (Nitric Oxide Release) | Stimulates NO production | No significant effect | No significant effect | Neuroinflammatory responses mediated by Substance P are receptor-dependent. |
| Microglial Activation (TNF-α Release) | Stimulates TNF-α release | No significant effect | No significant effect | The release of pro-inflammatory cytokines is a downstream consequence of NK1 receptor activation on immune cells like microglia. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated.
Caption: Substance P Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
1. Receptor Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity of this compound and a scrambled peptide to the NK1 receptor in comparison to Substance P.
-
Materials:
-
Cell membranes from a cell line overexpressing human NK1R (e.g., HEK293-NK1R).
-
Radiolabeled Substance P (e.g., [³H]-Substance P).
-
Unlabeled Substance P, this compound, and scrambled peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled peptides (Substance P, this compound, and scrambled peptide).
-
In a 96-well plate, add the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of the unlabeled peptides.
-
For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the unlabeled peptide to determine the IC50 values.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of this compound and a scrambled peptide to induce intracellular calcium release via the NK1 receptor.
-
Materials:
-
NK1R-expressing cells (e.g., HEK293-NK1R or SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P, this compound, and scrambled peptide.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Procedure:
-
Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the peptides.
-
Measure the baseline fluorescence of the cells.
-
Add the different concentrations of the peptides to the wells and immediately start recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the log concentration of the peptide to determine the EC50 values.
-
3. In Vitro Neuroinflammation Assay (Microglial Activation)
-
Objective: To assess the effect of this compound and a scrambled peptide on the activation of microglial cells, as measured by the release of nitric oxide (NO) and TNF-α.
-
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Cell culture medium.
-
Substance P, this compound, and scrambled peptide.
-
Griess reagent for NO measurement.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Plate the microglial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the peptides for a specified time (e.g., 24 hours).
-
For NO measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
For TNF-α measurement:
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the TNF-α concentration from a standard curve.
-
-
Plot the concentration of NO or TNF-α against the peptide concentration.
-
Conclusion
The appropriate choice of a negative control is fundamental for the unambiguous interpretation of experimental results in peptide research. While both reversed and scrambled peptides are designed to be inactive, scrambled peptides are generally considered the more rigorous control. This is because a reversed sequence might, by chance, adopt a conformation that allows for low-affinity, non-specific interactions, or even unexpected biological activity. A well-designed scrambled peptide, however, is more likely to be truly inert with respect to the specific biological activity of the parent peptide.
For studies involving Substance P, it is crucial to demonstrate that the observed effects are sequence-specific. Therefore, a direct comparison of Substance P with a scrambled peptide is the recommended approach. This compound can serve as an additional control to further probe the structural requirements for NK1R activation. By employing the assays and workflows detailed in this guide, researchers can confidently establish the specificity of their findings and contribute to a more robust understanding of the biological roles of Substance P.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
A Guide to Assessing the Reproducibility of Mlgffqqpkpr-NH2 Bioassay Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the reproducibility of bioassay data for the peptide Mlgffqqpkpr-NH2. Given that this compound is the reversed sequence of Substance P, a well-characterized neuropeptide, this document focuses on the established bioassays for Substance P and their applicability to its analogs.[1] The principles and methodologies discussed herein are essential for ensuring the reliability and validity of experimental findings in academic and industrial research settings.
Substance P is a member of the tachykinin family of neuropeptides and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] Activation of NK1R by Substance P initiates a signaling cascade that leads to the mobilization of intracellular calcium and other downstream cellular responses.[2][3][4] Consequently, common bioassays for Substance P and its analogs, including this compound, are designed to measure receptor binding, signal transduction, or physiological responses mediated by NK1R activation.
Comparative Reproducibility of Substance P Bioassays
The reproducibility of a bioassay is a critical quality attribute, ensuring that results are consistent and reliable over time and across different laboratories. While specific reproducibility data for this compound bioassays are not publicly available, we can infer expected performance from studies of Substance P and other peptide-based assays. The following table summarizes typical reproducibility metrics for common Substance P bioassays.
| Bioassay Type | Key Parameter(s) | Typical Inter-Assay Coefficient of Variation (CV%) | Typical Intra-Assay Coefficient of Variation (CV%) | Notes |
| Receptor Binding Assay | IC50, Ki | 15-25% | 5-15% | Depends on radioligand specific activity and non-specific binding. |
| Calcium Mobilization Assay | EC50 | 10-20% | <10% | Highly dependent on cell line stability and dye loading efficiency. Z'-factor > 0.5 indicates good assay quality for high-throughput screening.[5] |
| Competitive ELISA | IC50 | 10-20% | <10% | Reproducibility is influenced by antibody specificity and the stability of the conjugated peptide.[6][7] |
| Reporter Gene Assay | EC50 | 15-25% | 5-15% | Measures transcriptional activation downstream of receptor signaling; can have higher variability but reflects a more integrated cellular response.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving high reproducibility. Below are methodologies for key bioassays relevant to the study of this compound.
Competitive Receptor Binding Assay
This assay measures the ability of a test compound, such as this compound, to compete with a labeled ligand for binding to the NK1R.
Materials:
-
HEK293 cells stably expressing human NK1R.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Binding buffer (e.g., HEPES buffer with BSA, CaCl2, and MgCl2).[9]
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
Test compound (this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Culture HEK293-NK1R cells and harvest.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane pellets in binding buffer and determine protein concentration.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound) or unlabeled Substance P.
-
Add a fixed concentration of radiolabeled Substance P to initiate the competitive binding.
-
Incubate at 4°C for a defined period (e.g., 3 hours) to reach equilibrium.[9]
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of this compound.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of NK1R by an agonist.
Materials:
-
CHO or HEK293 cells stably expressing human NK1R.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Substance P (as a reference agonist).
-
Test compound (this compound).
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10]
Procedure:
-
Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically inject a solution of the test compound (this compound) or Substance P at various concentrations.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Calculate the EC50 value from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for assessing bioassay reproducibility.
The biological activity of Substance P is mediated through the NK1R, which couples to Gq/11 proteins.[11] Activation of this pathway leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium.[2]
Caption: Substance P / NK1R signaling pathway.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
Independent Verification of Mlgffqqpkpr-NH2 Research Findings: A Comparative Analysis
An in-depth analysis of the peptide Mlgffqqpkpr-NH2 reveals a notable absence from publicly accessible scientific literature and peptide databases. This lack of available data precludes a direct comparative analysis against established alternatives. This guide, therefore, serves to outline the necessary framework for such a comparison, pending the public disclosure of research findings related to this compound.
For researchers, scientists, and drug development professionals, the independent verification of novel therapeutic candidates is a cornerstone of preclinical and clinical evaluation. This process typically involves a multi-faceted approach, including comparative efficacy studies, mechanistic investigations, and safety profiling against existing standards of care or alternative therapeutic agents.
Data Presentation: A Framework for Comparison
Once data for this compound becomes available, a structured comparison with relevant alternatives would be presented in tabular format for clarity and ease of interpretation. The tables below illustrate the types of quantitative data that are essential for a rigorous comparative assessment.
Table 1: Comparative In Vitro Efficacy
| Peptide | Target Receptor/Enzyme | Binding Affinity (Kd/Ki, nM) | EC50/IC50 (nM) | In Vitro Assay Type |
| This compound | - | - | - | - |
| Alternative 1 | - | - | - | - |
| Alternative 2 | - | - | - | - |
| Standard of Care | - | - | - | - |
| Data for this compound is not publicly available. |
Table 2: Comparative In Vivo Efficacy
| Peptide | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Secondary Efficacy Endpoint(s) |
| This compound | - | - | - | - |
| Alternative 1 | - | - | - | - |
| Alternative 2 | - | - | - | - |
| Standard of Care | - | - | - | - |
| Data for this compound is not publicly available. |
Table 3: Comparative Safety Profile
| Peptide | In Vitro Cytotoxicity (CC50, µM) | Acute In Vivo Toxicity (LD50, mg/kg) | Off-Target Effects (Panel Assay) |
| This compound | - | - | - |
| Alternative 1 | - | - | - |
| Alternative 2 | - | - | - |
| Standard of Care | - | - | - |
| Data for this compound is not publicly available. |
Experimental Protocols
To ensure reproducibility and facilitate independent verification, detailed methodologies for key experiments are crucial. The following outlines the necessary components of such protocols.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound and its alternatives to their putative molecular target.
-
Methodology: A detailed description of the radioligand binding assay, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) protocol would be required. This includes the source and preparation of the receptor, the radioligand or analyte concentrations, incubation times and temperatures, and the method for separating bound from free ligand.
2. In Vitro Functional Assays:
-
Objective: To quantify the biological activity of the peptides in a cell-based or cell-free system.
-
Methodology: A comprehensive description of the specific assay is necessary. For example, for a G-protein coupled receptor (GPCR) agonist, this would include details on the cell line used, the second messenger being measured (e.g., cAMP, calcium), the assay principle (e.g., FRET, luminescence), and the concentration-response curve generation and analysis.
3. In Vivo Efficacy Studies:
-
Objective: To assess the therapeutic efficacy of the peptides in a relevant animal model of disease.
-
Methodology: This section would need to detail the animal species and strain, the disease induction method, the peptide formulation and route of administration, the dosing schedule and duration, and the specific methods for measuring the primary and secondary efficacy endpoints.
Mandatory Visualization
Visual representations of signaling pathways and experimental workflows are essential for conveying complex information. The following diagrams are placeholders and would be populated with specific details once the mechanism of action of this compound is elucidated.
Caption: A generalized signaling cascade initiated by peptide binding.
Caption: A typical workflow for preclinical peptide evaluation.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mlgffqqpkpr-NH2
Disclaimer: No specific Safety Data Sheet (SDS) for Mlgffqqpkpr-NH2 (CAS No. 1802883-75-5) was publicly available at the time of this writing.[1][2][3] The following disposal procedures are based on general laboratory safety guidelines for non-hazardous research-grade peptides.[4][5][6] Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local regulations, as these take precedence.[7][8]
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
I. Pre-Disposal Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is critical. While most research peptides are not classified as hazardous, their toxicological properties are often not fully investigated. Therefore, it is prudent to handle this compound with a high degree of caution.
Key Safety Principles:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash.[4]
-
Institutional Compliance: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[7][8]
-
Review Similar SDS: In the absence of a specific SDS, reviewing safety data for similar research-grade peptides can provide valuable handling information.
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Inactivation/Neutralization (Recommended for Liquid Waste)
While not always mandatory for non-hazardous peptides, chemical inactivation provides an additional layer of safety by denaturing the peptide.[6]
-
Chemical Degradation via Hydrolysis: This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.[4][6]
-
Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.[4]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container within a fume hood.[4][6]
-
-
Neutralization: After the inactivation period, neutralize the solution.
2. Waste Collection and Segregation
Proper segregation of waste is crucial to ensure safe handling and disposal.[6][9]
-
Liquid Waste:
-
Collect the neutralized peptide solution in a designated, leak-proof, and chemically compatible waste container (plastic is often preferred over glass).[7]
-
The container must be clearly labeled as "Hazardous Waste" (or as per institutional policy) and include the full chemical name: "Neutralized this compound solution."[7] Do not use abbreviations.[7]
-
-
Solid Waste (e.g., contaminated vials, pipette tips, gloves):
-
Place all solid waste contaminated with the peptide into a designated solid chemical waste container.[4]
-
This container should also be clearly labeled with the contaminant's name.[4]
-
Empty vials that held the peptide should be triple-rinsed with a suitable solvent (e.g., water or buffer). The rinsate must be collected and disposed of as chemical waste.[10] After rinsing, deface the label and dispose of the vial as regular laboratory glass waste, if permitted by your institution.[8]
-
-
Sharps Waste:
-
Any sharps (needles, broken glass) contaminated with the peptide must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]
-
3. Storage and Disposal
-
Store all labeled waste containers in a designated and secure secondary containment area, away from incompatible materials.[4][9] Do not mix different waste streams, such as acids and bases, in the same secondary container.[9]
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][11]
III. Data Presentation: Disposal Parameters
| Parameter | Specification | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to facilitate peptide bond hydrolysis.[4][6] |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for the degradation of the peptide.[4][6] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | A neutral pH is generally required for institutional chemical waste streams.[4][6] |
| Waste Storage | Secure Secondary Containment | Prevents spills and accidental mixing of incompatible waste types.[9] |
IV. Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for the Uncharacterized Peptide Mlgffqqpkpr-NH2
Disclaimer: The peptide Mlgffqqpkpr-NH2 is not a publicly documented substance, and no specific Safety Data Sheet (SDS) is available. Therefore, this guide is based on established best practices for handling novel or uncharacterized synthetic peptides in a research environment. Until its toxicological and biological properties are well-understood, this compound should be treated as a potentially hazardous substance.[1] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[2]
This document provides essential safety procedures, operational plans for handling, and disposal protocols to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure risk when handling uncharacterized peptides like this compound.[3] All personnel must be trained on the proper use and disposal of PPE.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
|---|---|---|
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against splashes and vapors.[3][4] |
| Face Shield | Recommended when handling the lyophilized powder or during initial reconstitution where the risk of splashing is high.[3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard.[4][5] Consider double-gloving for added protection when handling concentrated solutions.[3] Gloves should be changed immediately if contaminated.[5] |
| Respiratory Protection | Respirator | An appropriate NIOSH-approved respirator is necessary when weighing or handling the lyophilized powder to prevent inhalation.[3] This should be performed in a chemical fume hood.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is crucial for safety and for maintaining the stability of the peptide.
Experimental Protocol: General Handling and Reconstitution
-
Receiving and Inspection: Upon receipt, visually inspect the container for damage or a compromised seal.[3]
-
Acclimation: Before opening, allow the sealed container to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents moisture absorption which can degrade the peptide.[3]
-
Designated Work Area: Confine all handling of the peptide to a designated, clean area, such as a chemical fume hood or a specific lab bench.[2]
-
Weighing: When handling the lyophilized powder, use a chemical fume hood and appropriate respiratory protection to avoid inhalation.[1][3]
-
Reconstitution:
-
Consult any available literature for the peptide's properties, such as its isoelectric point, to select an appropriate solvent.[6] For novel peptides, initial solubility tests may be required with small amounts.
-
For peptides with unknown solubility, start with sterile, purified water. If solubility is poor, organic solvents like DMSO or acetonitrile (B52724) may be required for initial dissolution, followed by careful dilution with an aqueous buffer.[3]
-
Add the selected solvent to the vial and gently vortex or sonicate to ensure complete dissolution.
-
-
Labeling and Storage:
-
All solutions must be clearly labeled with the peptide name, concentration, preparation date, and solvent used.[2]
-
For long-term storage, lyophilized powder should be kept at -20°C or -80°C in a tightly sealed, desiccated container.[2][3]
-
Reconstituted solutions should be stored in aliquots to avoid repeated freeze-thaw cycles and refrigerated for short-term use as per stability data, if available.[2]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][2] Never dispose of peptide waste down the drain or in regular trash.[2]
Table 2: Peptide Waste Disposal Procedures
| Waste Type | Disposal Procedure |
|---|---|
| Solid Waste | 1. Segregation: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials, absorbent paper) in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][4] 2. Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.[4] |
| Liquid Waste | 1. Collection: Collect all aqueous solutions, buffers, and organic solvents containing the peptide in a dedicated, labeled, and sealed hazardous waste container.[3] 2. Inactivation (Optional): For some peptide toxins, chemical inactivation may be required before disposal.[4] This step should only be performed if the reaction byproducts are known and deemed safe for the subsequent disposal stream. 3. Storage: Store the liquid waste container in secondary containment to prevent spills.[1] |
| Final Disposal | Arrange for waste pickup through your institution's certified hazardous waste management service or EH&S department.[2][4] |
Table 3: Chemical Inactivation Parameters (General) This data is for general guidance on peptide inactivation and may not be applicable to this compound. Always validate methods for a specific peptide.
| Reagent | Concentration | Minimum Contact Time | Notes |
|---|---|---|---|
| Sodium Hypochlorite (Bleach) | 0.5 - 1.0% (final) | 30 - 60 minutes[4] | Effective for many peptides but can be corrosive.[4] |
| Sodium Hydroxide (NaOH) | 1 M | 30 - 60 minutes[4] | Requires neutralization before final disposal.[4] |
| Hydrochloric Acid (HCl) | 1 M | 30 - 60 minutes[4] | Requires neutralization before final disposal.[4] |
Workflow and Logic Diagram
The following diagram outlines the essential workflow for safely handling any novel or uncharacterized peptide from initial assessment through final disposal.
Caption: Safe handling workflow for novel peptides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
